AT-Resolvin D1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4Z,7S,8R,9E,11E,13Z,15E,17R,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,12-8-,15-10+,16-11+/t19-,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWTWACQMDFHJG-BJEBZIPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](C/C=C\CCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Endogenous Formation of Aspirin Triggered Resolvin D1
Precursor Lipid Metabolism: Docosahexaenoic Acid (DHA) as the Substrate
The journey to the formation of AT-RvD1 begins with docosahexaenoic acid (DHA; C22:6n-3), an essential omega-3 polyunsaturated fatty acid. nih.govnih.gov DHA serves as the fundamental substrate for the biosynthesis of D-series resolvins, including AT-RvD1. nih.govnih.govresearchgate.net This process is initiated when DHA is released from cell membrane phospholipids (B1166683) through the action of phospholipase A2 enzymes. nih.govnih.gov Once liberated, DHA becomes available for enzymatic conversion into a cascade of bioactive molecules that actively participate in resolving inflammation. nih.govnih.gov
The conversion of DHA is a critical step that sets the stage for the production of various SPMs, each with unique structures and functions. nih.gov In the context of AT-RvD1 synthesis, the initial enzymatic modification of DHA is a pivotal event that directs the molecule down a specific biosynthetic route, ultimately leading to the generation of this potent anti-inflammatory and pro-resolving lipid mediator. nih.govharvard.edu
Enzymatic Pathways in Aspirin-Triggered Resolvin D1 Synthesis
The biosynthesis of AT-RvD1 is characterized by a series of sequential enzymatic reactions. This pathway is distinguished by the initial action of aspirin-acetylated cyclooxygenase-2 (COX-2), which sets it apart from the formation of other D-series resolvins. nih.govharvard.edu Subsequent steps involve other key enzymes, primarily lipoxygenases, that work in concert to produce the final AT-RvD1 molecule. nih.govnih.govresearchgate.net
Role of Aspirin-Acetylated Cyclooxygenase-2 (COX-2) in 17R-Hydroxylation
A key and defining step in the biosynthesis of AT-RvD1 is the action of cyclooxygenase-2 (COX-2) after it has been acetylated by aspirin (B1665792). nih.govharvard.edunih.gov Unlike native COX-2, which primarily produces prostaglandins (B1171923), aspirin-acetylated COX-2 gains a new catalytic function. rsc.orgnih.gov This modified enzyme specifically converts DHA into 17R-hydroxy-docosahexaenoic acid (17R-HDHA). nih.govnih.govharvard.edu This 17R-hydroxylation is the initial and rate-limiting step that commits DHA to the AT-RvD1 synthesis pathway. nih.govresearchgate.net The stereospecificity of this reaction, yielding the R-epimer, is a direct consequence of aspirin's unique interaction with the COX-2 enzyme and is the reason for the "aspirin-triggered" designation. nih.govnih.gov
Contribution of 5-Lipoxygenase (5-LOX) in Sequential Oxygenation
Following the initial 17R-hydroxylation by aspirin-acetylated COX-2, the intermediate 17R-HDHA is further metabolized by 5-lipoxygenase (5-LOX). nih.govharvard.edunih.gov This enzyme, which is crucial for the biosynthesis of leukotrienes, plays a vital role in the sequential oxygenation of the DHA backbone to form AT-RvD1. nih.govresearchgate.netnih.gov The 5-LOX enzyme introduces an oxygen molecule, leading to the formation of an epoxide intermediate. nih.govharvard.eduresearchgate.net This enzymatic step is essential for creating the specific trihydroxy structure that characterizes resolvins of the D-series. nih.govharvard.edu The activity of 5-LOX is dependent on the 5-lipoxygenase-activating protein (FLAP). nih.gov
Involvement of 15-Lipoxygenase (15-LOX) in Initial DHA Conversion
While aspirin-acetylated COX-2 is central to the "aspirin-triggered" pathway, it's important to note the role of 15-lipoxygenase (15-LOX) in the biosynthesis of the related D-series resolvins. nih.govresearchgate.netharvard.edu In the absence of aspirin, 15-LOX can initiate the conversion of DHA to 17S-hydroxy-DHA, the precursor for the endogenous Resolvin D1 (RvD1). nih.govresearchgate.netharvard.edu In mice, the ortholog of human 15-LOX is 12/15-lipoxygenase. nih.govplos.org Although not the primary initiator in AT-RvD1 synthesis, the 15-LOX pathway highlights the parallel routes for generating pro-resolving mediators from DHA. nih.govnih.govescholarship.org
Formation of Epoxide Intermediates (e.g., 7,8-epoxytetraene)
A critical, albeit transient, step in the biosynthesis of AT-RvD1 is the formation of an epoxide intermediate. nih.govresearchgate.netmdpi.com Following the action of 5-LOX, a 7,8-epoxytetraene is generated. researchgate.netresearchgate.netpnas.org This highly reactive intermediate is then subject to enzymatic hydrolysis. harvard.eduresearchgate.net The opening of this epoxide ring by the addition of a water molecule leads to the formation of the final trihydroxy structure of AT-RvD1. pnas.orgnih.gov The precise stereochemistry of the hydroxyl groups is established during this enzymatic hydrolysis step. nih.govharvard.edu
Cellular and Tissue Sites of Aspirin-Triggered Resolvin D1 Biosynthesis
The biosynthesis of AT-RvD1 often occurs through a process known as transcellular biosynthesis, where different cell types collaborate to complete the synthesis. harvard.edunih.gov The initial step, the conversion of DHA by aspirin-acetylated COX-2, typically occurs in vascular endothelial cells. nih.govnih.gov The resulting 17R-HDHA is then taken up by leukocytes, such as neutrophils, which are rich in 5-LOX. nih.govnih.gov These neutrophils then carry out the subsequent oxygenation and epoxidation steps to produce AT-RvD1. nih.govharvard.eduresearchgate.net This intercellular cooperation is essential for the efficient generation of AT-RvD1 at sites of inflammation. nih.govresearchgate.net AT-RvD1 biosynthesis has also been identified in other tissues and cells, including the brain, in resolving exudates, and by human leukocytes. harvard.edu
Research Findings on AT-Resolvin D1 Biosynthesis
| Finding Category | Key Discovery | Relevant Enzymes | Precursor Molecule | Cellular Context | Reference |
| Initiation of Synthesis | Aspirin-acetylated COX-2 converts DHA to 17R-HDHA. | Aspirin-acetylated COX-2 | Docosahexaenoic Acid (DHA) | Endothelial Cells | nih.govharvard.edu |
| Sequential Oxygenation | 5-LOX further metabolizes 17R-HDHA. | 5-Lipoxygenase (5-LOX) | 17R-hydroxy-docosahexaenoic acid (17R-HDHA) | Neutrophils | nih.govnih.gov |
| Epoxide Formation | A 7,8-epoxide intermediate is formed. | 5-Lipoxygenase (5-LOX) | 17R-HDHA | Neutrophils | researchgate.netresearchgate.net |
| Transcellular Biosynthesis | Collaboration between endothelial cells and leukocytes. | COX-2, 5-LOX | Docosahexaenoic Acid (DHA) | Endothelial Cells, Leukocytes | nih.govharvard.edu |
Polymorphonuclear Leukocytes (PMNs) and Macrophages
Polymorphonuclear leukocytes (PMNs), particularly neutrophils, are central to the formation of AT-RvD1 in a process known as transcellular biosynthesis. harvard.edu While other cells, like endothelial cells, may perform the initial conversion of DHA to 17(R)-HDoHE via aspirin-acetylated COX-2, PMNs possess the crucial subsequent enzyme, 5-lipoxygenase (5-LOX). nih.govnih.gov Upon release of the 17(R)-HDoHE intermediate, nearby PMNs take it up and utilize their 5-LOX enzyme to complete the synthesis of AT-RvD1. nih.govharvard.edu
Macrophages also play a significant role in the AT-RvD1 pathway, both in its production and in response to its signaling. Endogenous production of AT-RvD1 has been observed during self-resolving bacterial pneumonia, a process where macrophages are key immune effector cells. nih.govharvard.edu Furthermore, AT-RvD1 has been shown to enhance the phagocytic and efferocytic capacity of lung macrophages, including infiltrating and exudative macrophage subsets. nih.govharvard.edu This suggests a feedback loop where AT-RvD1 is produced during the inflammatory response and then acts on macrophages to promote the clearance of pathogens and cellular debris, a hallmark of active resolution. nih.gov
| Component | Cell Type(s) | Role in AT-RvD1 Synthesis | Reference |
|---|---|---|---|
| Docosahexaenoic Acid (DHA) | General Precursor | Initial substrate for the entire pathway. | harvard.edu |
| Cyclooxygenase-2 (COX-2) | Endothelial Cells, Macrophages, other inflammatory cells | When acetylated by aspirin, converts DHA to 17(R)-HDoHE. | nih.gov |
| 17(R)-HDoHE | Intermediate | Product of aspirin-acetylated COX-2 action on DHA; precursor to AT-RvD1. | nih.govharvard.edu |
| 5-Lipoxygenase (5-LOX) | Polymorphonuclear Leukocytes (Neutrophils) | Converts 17(R)-HDoHE into AT-RvD1. | nih.govnih.gov |
Endothelial and Epithelial Cells
Endothelial cells are critical contributors to the initial step of AT-RvD1 biosynthesis. During inflammation, cytokines can stimulate endothelial cells to express COX-2. plos.org When aspirin is present, this endothelial COX-2 can be acetylated and generate the 17(R)-HDoHE precursor from DHA. harvard.eduplos.org This intermediate is then released and can be processed by leukocytes (transcellular biosynthesis) to form AT-RvD1. harvard.edu This interaction is fundamental for processes such as limiting the transendothelial migration of neutrophils. nih.govcapes.gov.br Research also suggests that endothelial cells may possess the complete enzymatic machinery, including 5-lipoxygenase, to produce pro-resolving mediators independently, indicating they could be a self-contained source under certain conditions. plos.org
Epithelial cells are also implicated in the local production and response to resolvins. For instance, Resolvin D1 has been found to be produced in the cornea. harvard.edu Studies on conjunctival goblet cells, a specialized type of epithelial cell, show that they respond to AT-RvD1 to regulate histamine-stimulated secretion. harvard.edu This suggests that AT-RvD1 can be produced at mucosal surfaces to regulate local inflammatory responses. nih.gov
| Step | Primary Cell Type | Enzyme/Process | Input | Output | Reference |
|---|---|---|---|---|---|
| 1 | Endothelial Cell | Aspirin-Acetylated COX-2 | DHA | 17(R)-HDoHE | harvard.eduplos.org |
| 2 | Polymorphonuclear Leukocyte (PMN) | 5-Lipoxygenase (5-LOX) | 17(R)-HDoHE | This compound | nih.govharvard.edu |
Endogenous Regulation of Aspirin-Triggered Resolvin D1 Production
The production of AT-RvD1 is not constitutive but is instead tightly regulated by the local inflammatory environment and the availability of specific substrates and enzymes.
Enzyme Expression: A primary regulatory point is the expression of the necessary enzymes. The synthesis of AT-RvD1 is dependent on the induction of cyclooxygenase-2 (COX-2) at an inflammatory site, often triggered by stimuli such as cytokines. plos.orgmdpi.com Without COX-2 expression, the initial step of the pathway cannot proceed efficiently. Likewise, the presence of 5-lipoxygenase (ALOX5), primarily in leukocytes, is essential for the final conversion step. nih.gov The expression level of ALOX5 can be a limiting factor; for example, its mRNA expression is significantly reduced in some lung adenocarcinoma tumors, potentially impairing the local production of AT-RvD1. nih.gov
Substrate Availability: The biosynthesis is fundamentally dependent on the availability of the precursor molecule, docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid. mdpi.com Therefore, the regulation of polyunsaturated fatty acid metabolism is a key upstream control point for the entire pro-resolving lipid mediator cascade.
Exogenous Factors: Aspirin is the key exogenous regulator that shunts the biosynthetic pathway toward the production of AT-RvD1. nih.gov By acetylating COX-2, aspirin uniquely alters its enzymatic activity to produce the 17(R) epimer precursor, rather than the pro-inflammatory prostaglandins and thromboxanes that would otherwise be generated from arachidonic acid. nih.govmdpi.com
Pathophysiological Context: The production of AT-RvD1 is temporally regulated during specific disease processes. For example, in a murine model of E. coli pneumonia, endogenous AT-RvD1 levels were found to be dynamically regulated during the course of the self-resolving infection. nih.govharvard.edu This indicates that host responses to infection and injury actively control the timing and magnitude of AT-RvD1 production to facilitate resolution. nih.gov
| Factor | Description | Impact on Production | Reference |
|---|---|---|---|
| Inflammatory Stimuli (e.g., Cytokines) | Induce the expression of COX-2 in cells like endothelial cells. | Increases potential for the first biosynthetic step. | plos.org |
| Aspirin | Exogenous drug that acetylates and modifies COX-2 activity. | Essential for shunting DHA metabolism toward the 17(R)-HDoHE precursor. | nih.govharvard.edu |
| DHA Availability | The substrate concentration of the initial precursor. | Limits the maximum potential output of the pathway. | mdpi.com |
| ALOX5 (5-LOX) Expression | Expression of the final enzyme in the pathway, primarily in leukocytes. | Rate-limiting for the final conversion of 17(R)-HDoHE to AT-RvD1. | nih.gov |
Molecular Mechanisms of Action of Aspirin Triggered Resolvin D1
Receptor-Mediated Signaling by Aspirin-Triggered Resolvin D1
The actions of AT-Resolvin D1 are primarily mediated by its binding to and activation of specific GPCRs on various cell types, including leukocytes and structural cells. frontiersin.orgresearchgate.netmdpi.com Two key receptors have been identified for this compound: ALX/FPR2 and GPR32. researchgate.netmdpi.compnas.org
ALX/FPR2 is a receptor that binds to several lipid and protein ligands, capable of eliciting both pro-inflammatory and anti-inflammatory responses depending on the specific ligand. mdpi.combiorxiv.org this compound is a known agonist for ALX/FPR2. frontiersin.org Studies have shown that this compound interacts with ALX/FPR2, leading to downstream signaling events. physiology.orgplos.org Molecular dynamics simulations have provided insights into the binding of resolvins, including RvD1 and AT-RvD1, to ALX/FPR2. These simulations indicate that specific residues within the receptor, such as R201 and R205, are important for establishing interactions with these resolvins. acs.orgnih.gov While both RvD1 and AT-RvD1 interact with these residues, RvD1 showed a higher frequency of hydrogen bonding with R201 and R205 compared to AT-RvD1 in simulation studies. acs.orgnih.gov Activation of ALX/FPR2 by this compound has been shown to stimulate intracellular calcium release and trigger the phosphorylation of kinases like Erk1/2 and Akt in certain cell types, such as salivary gland cells. physiology.org This receptor interaction is also implicated in the ability of this compound to block TNF-α signaling and promote cell survival. physiology.org Furthermore, AT-RvD1's effects on inhibiting vascular smooth muscle cell migration have been linked to its interaction with ALX/FPR2. plos.org
GPR32 is another key receptor for this compound, particularly in humans. frontiersin.orgresearchgate.netpnas.org It is considered an orphan receptor that utilizes a β-arrestin-based ligand receptor system. mdpi.compnas.org this compound directly activates GPR32 in a dose-dependent manner. pnas.org Studies using β-arrestin–coupled systems have confirmed the direct interaction and activation of GPR32 by this compound. pnas.org Engagement of GPR32 by this compound contributes to its pro-resolving actions, including enhancing macrophage phagocytosis. researchgate.netpnas.orgnih.gov Research using transgenic mouse models expressing human GPR32 has demonstrated that AT-RvD1 binding to GPR32 stimulates macrophage phagocytosis and intracellular signaling. researchgate.netnih.gov This highlights the importance of GPR32 in mediating AT-RvD1's effects, particularly in the context of resolving inflammation and potentially in conditions like atherosclerosis. nih.govnih.gov
While both ALX/FPR2 and GPR32 are recognized receptors for this compound, there are notable species-specific differences in their utilization. In humans, this compound acts through both ALX/FPR2 and GPR32. frontiersin.orgpnas.orgaai.org However, mice lack a direct ortholog of the human GPR32 receptor. nih.govnih.govaai.org Consequently, the pro-resolving actions of this compound observed in murine models are primarily attributed to signaling via Fpr2, the murine homolog of ALX/FPR2. nih.govaai.org This difference in receptor expression between species, particularly the absence of a human GPR32 ortholog in mice, necessitates careful consideration when extrapolating findings from murine studies to human physiology. nih.govnih.govaai.org
Intracellular Signal Transduction Pathways Activated by Aspirin-Triggered Resolvin D1
Upon binding to its receptors, this compound triggers a cascade of intracellular signaling events that mediate its anti-inflammatory and pro-resolving effects. researchgate.netmdpi.com These pathways involve the modulation of various kinases and transcription factors. researchgate.netmdpi.com
This compound has been shown to modulate signaling pathways related to Interleukin-10 (IL-10), a key anti-inflammatory cytokine. nih.govaai.orgresearchgate.net In inflamed human adipose tissue and macrophages, Resolvin D1 (RvD1), including its aspirin-triggered epimer, can limit the excessive activation of the IL-10 pathway. nih.govaai.org This is achieved by reducing the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT-1 and STAT3. nih.govaai.orgnih.gov While AT-RvD1 blocks STAT-1 and persistent STAT3 activation, it does not impair the beneficial anti-inflammatory responses mediated by IL-10, such as the inhibition of pro-inflammatory cytokines like IL-6, IL-1β, IL-8, and TNF-α. nih.govaai.orgnih.gov Instead, AT-RvD1 can further reduce the expression of certain pro-inflammatory mediators like IL-8. nih.govaai.org This indicates that this compound can fine-tune the cellular response to IL-10, promoting resolution without compromising essential anti-inflammatory actions. nih.govaai.org
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another intracellular signaling route influenced by this compound. plos.orgspandidos-publications.com Studies have demonstrated that this compound can regulate p38 MAPK activity, although the specific effect (activation or inhibition) can vary depending on the cell type and context of inflammation. plos.orgspandidos-publications.comnih.gov In some instances, AT-RvD1 pretreatment has been shown to decrease p38 phosphorylation, suggesting an inhibitory effect on this pathway. plos.org This can contribute to the reduction of pro-inflammatory cytokine secretion and adhesion molecule expression. plos.org Conversely, other research indicates that Resolvin D1 can promote resolution by enhancing the expression of certain IL-10 target genes, such as heme oxygenase-1, through mechanisms dependent on p38 MAPK activity. nih.govaai.orgnih.gov Additionally, AT-RvD1 has been reported to repress LPS-induced p38 activation in certain cell lines. spandidos-publications.com These findings suggest a complex role for p38 MAPK in this compound signaling, potentially involving both inhibitory and facilitatory actions depending on the specific cellular context and inflammatory stimulus. nih.govaai.orgnih.govplos.orgspandidos-publications.comnih.gov
Compound Information
| Compound Name | PubChem CID |
| Aspirin-Triggered Resolvin D1 (AT-RvD1) | 16126783 |
| Resolvin D1 (RvD1) | 44251266 |
| Lipoxin A4 (LXA4) | 5280914 |
| Docosahexaenoic Acid (DHA) | 445580 |
| Interleukin-10 (IL-10) | 180556 |
| TNF-α | 55453876 |
| IL-6 | 54607215 |
| IL-1β | 51424857 |
| IL-8 | 396619 |
| STAT1 | 5459141 |
| STAT3 | 11537907 |
| p38 MAPK | 3003135 |
| ERK1/2 | 5779661 |
| Akt | 108187 |
| NF-κB | 5779662 |
Data Table: Receptor Activation by Resolvin D1 and this compound
| Receptor | Ligand | Effect on Receptor | EC50 (if available) | Species (studied) | Reference |
| ALX/FPR2 | RvD1 | Activation | - | Human, Mouse, Rat | frontiersin.orgpnas.orgphysiology.orgaai.org |
| ALX/FPR2 | AT-RvD1 | Activation | - | Human, Mouse | frontiersin.orgphysiology.orgplos.orgaai.org |
| GPR32 | RvD1 | Activation | ~8.8 x 10^-12 M | Human | pnas.org |
| GPR32 | AT-RvD1 | Activation | - | Human | frontiersin.orgresearchgate.netpnas.orgnih.gov |
Downregulation of NF-κB Pathway and Associated Gene Expression
The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes. AT-RvD1 has been shown to suppress the activation of the NF-κB signaling pathway, thereby reducing the production of inflammatory mediators. Studies indicate that AT-RvD1 can reduce the nuclear translocation of NF-κB nih.govresearchgate.net. This action contributes to the decreased expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) mdpi.comspandidos-publications.comresearchgate.netnih.govplos.org. For instance, RvD1, the stereoisomer of AT-RvD1, has been reported to inhibit LPS-induced transcriptional activation of TNF-α by modulating the NF-κB signaling pathway in human macrophages plos.org. Furthermore, RvD1 has been shown to repress LPS-induced NF-κB and p38 activation in MG-63 cells spandidos-publications.com. The mechanism may involve the regulation of upstream components of the NF-κB pathway, such as inhibitory κB kinase (IKK) biomolther.org. While some studies suggest NF-κB pathway inhibition as a key mechanism researchgate.netspandidos-publications.comnih.govplos.orgrbmb.netnih.gov, others indicate that in certain contexts, like TGF-β1-induced endothelial-to-mesenchymal transition (EndMT), the NF-κB pathway might not be the primary mechanism of AT-RvD1 action biomolther.org.
Involvement of PI3-Kinase/Akt Pathway
The phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade involved in various cellular processes, including cell survival, growth, and metabolism, as well as inflammation resolution. Research suggests that AT-RvD1 and RvD1 can activate the PI3K/Akt pathway, contributing to their pro-resolving effects. Activation of Akt is known to be cardio-protective mdpi.com. Studies have shown that RvD1 treatment can improve the protein level of Akt in certain cell types uit.no. The PI3K/Akt pathway has been implicated in mediating the effects of resolvins in promoting tissue repair and regeneration mdpi.com. While the exact mechanism by which RvD1 activates Akt is not fully understood, it may involve binding to G-protein coupled receptors mdpi.com. Inhibiting the PI3K/Akt pathway has been shown to block the protective effects of RvD1 in models of inflammatory damage researchgate.net. Furthermore, the PI3K/Akt pathway is required for the antidepressant effect of RvD1 nih.gov.
Activation of Glycogen Synthase Kinase 3 Beta (GSK3β)
Glycogen Synthase Kinase 3 Beta (GSK3β) is a serine/threonine kinase that plays a complex role in cellular signaling, often acting as a pro-inflammatory mediator when active. Phosphorylation of GSK3β at Ser9 leads to its inactivation and is associated with an anti-inflammatory state nih.govfrontiersin.org. Resolvins, including RvD1, RvD2, and Maresin 1, have been shown to induce the phosphorylation and inactivation of GSK3β at Ser9 in LPS-stimulated human monocytes researchgate.netnih.govebi.ac.uknih.gov. This inactivation of GSK3β contributes to the anti-inflammatory actions of these specialized pro-resolving mediators researchgate.netnih.govebi.ac.uknih.gov. Gain and loss of function experiments have confirmed a key role for GSK3β in the anti-inflammatory effects of resolvins researchgate.netnih.govebi.ac.uknih.gov.
Regulation of CREB and SGK1 Phosphorylation
AT-RvD1 and other resolvins influence the phosphorylation status of key transcription factors and kinases involved in the resolution of inflammation. Cyclic AMP Response Element-Binding protein (CREB) is a transcription factor involved in various cellular processes, including gene expression related to inflammation and survival. Serum and Glucocorticoid-regulated Kinase 1 (SGK1) is an anti-inflammatory kinase nih.gov. Studies have demonstrated that RvD1, RvD2, and Maresin 1 enhance the phosphorylation (activation) of both CREB and SGK1 in TLR4-engaged human monocytes researchgate.netnih.govebi.ac.uknih.gov. This increased phosphorylation of CREB and SGK1 is associated with the pro-resolving actions of these mediators researchgate.netnih.govebi.ac.uknih.gov. Gain and loss of function experiments support a key role for CREB in the anti-inflammatory actions of resolvins researchgate.netnih.govebi.ac.uknih.gov.
Interactions with mTORC1 Signaling
The mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway is a central regulator of cell growth, proliferation, and survival. Emerging research suggests that AT-RvD1 and RvD1 can interact with mTORC1 signaling. RvD1 and RvD2 have been shown to produce antidepressant effects through the mTORC1 signaling pathway nih.govnoropsikiyatriarsivi.comoup.com. The activation of mTORC1 signaling is considered a key mechanism for the antidepressant effects of several resolvins mdpi.com. In lung cancer cells, AT-RvD1 has been shown to attenuate TGF-β1-induced epithelial-to-mesenchymal transition by inhibiting the mTOR pathway plos.orgspandidos-publications.com. This inhibition of mTOR can lead to reduced expression of proteins like PKM2 spandidos-publications.com.
MicroRNA (miRNA) Regulation
MicroRNAs (miRNAs) are small non-coding RNA molecules that regulate gene expression at the post-transcriptional level. AT-RvD1 and RvD1 have been shown to regulate the expression of specific miRNAs, which in turn influence inflammatory pathways and contribute to the resolution of inflammation. RvD1 regulates miRNAs and their target genes associated with the resolution of acute inflammation nih.govnih.gov. In resolving inflammatory exudates, RvD1 has been found to selectively regulate the expression of several miRNAs, including upregulating miR-21, miR-146b, and miR-219, and downregulating miR-208a and miR-302d nih.govresearchgate.net. These RvD1-regulated miRNAs target genes involved in the immune system and resolution process nih.govresearchgate.net. For example, miR-146b targets NF-κB signaling, while miR-219 targets 5-lipoxygenase, an enzyme involved in the production of pro-inflammatory leukotrienes nih.govresearchgate.net. RvD1's regulation of these miRNAs can occur via its receptors, such as ALX/FPR2 and GPR32 nih.govnih.gov. RvD1 has also been shown to restore the expression of miR-16 and miR-29a and selectively increase miR-223 and miR-125a in macrophages exposed to SARS-CoV-2 spike protein, miRNAs involved in NF-κB activation and macrophage polarization unich.it. Furthermore, RvD1 has been found to improve the Treg/Th17 imbalance in systemic lupus erythematosus through the regulation of miR-30e-5p frontiersin.org.
Data Table: Summary of AT-RvD1/RvD1 Molecular Mechanisms and Associated Pathways
| Mechanism/Pathway | Key Effects | Associated Molecules/Targets | Relevant Findings |
| Downregulation of NF-κB | Reduced nuclear translocation of NF-κB; Decreased expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). | NF-κB, IKK, TNF-α, IL-1β, IL-6, p38 MAPK | AT-RvD1/RvD1 inhibits NF-κB activation in various cell types and models, contributing to reduced inflammation. mdpi.comresearchgate.netspandidos-publications.comresearchgate.netnih.govplos.orgrbmb.netnih.gov RvD1 reduces LPS-induced NF-κB and p38 activation. spandidos-publications.com RvD1 reduces nuclear translocation of NF-κB. nih.govresearchgate.net |
| Involvement of PI3K/Akt | Activation of Akt; Contribution to pro-resolving and tissue repair effects; Cardio-protection. | PI3K, Akt | AT-RvD1/RvD1 can activate the PI3K/Akt pathway. researchgate.netmdpi.comuit.nomdpi.comnih.gov PI3K/Akt pathway is involved in RvD1-mediated tissue repair and protection against inflammatory damage. researchgate.netmdpi.com The PI3K/Akt pathway is required for RvD1's antidepressant effect. nih.gov |
| Activation of GSK3β | Phosphorylation and inactivation of GSK3β at Ser9; Promotion of anti-inflammatory state. | GSK3β (Ser9 phosphorylation) | RvD1, RvD2, and Maresin 1 induce GSK3β phosphorylation/inactivation. researchgate.netnih.govebi.ac.uknih.gov GSK3β plays a key role in the anti-inflammatory actions of resolvins. researchgate.netnih.govebi.ac.uknih.gov |
| Regulation of CREB and SGK1 | Increased phosphorylation and activation of CREB and SGK1. | CREB, SGK1 | RvD1, RvD2, and Maresin 1 enhance phosphorylation of CREB and SGK1. researchgate.netnih.govebi.ac.uknih.gov CREB is important for the anti-inflammatory effects of resolvins. researchgate.netnih.govebi.ac.uknih.gov |
| Interactions with mTORC1 | Potential role in antidepressant effects; Inhibition of mTOR pathway in certain contexts (e.g., EMT). | mTORC1, PKM2 | RvD1 and RvD2 produce antidepressant effects via mTORC1 signaling. nih.govnoropsikiyatriarsivi.comoup.commdpi.com AT-RvD1 inhibits the mTOR pathway in lung cancer cells, affecting EMT and PKM2 expression. plos.orgspandidos-publications.com |
| MicroRNA (miRNA) Regulation | Regulation of specific miRNAs (e.g., miR-21, miR-146b, miR-208a, miR-219, miR-30e-5p); Targeting of genes involved in inflammation resolution. | miR-21, miR-146b, miR-208a, miR-219, miR-30e-5p, 5-lipoxygenase, NF-κB signaling, IL-10, Treg/Th17 balance | RvD1 regulates the expression of specific miRNAs in inflammatory exudates and macrophages. nih.govnih.govresearchgate.netunich.itfrontiersin.org These miRNAs target inflammatory pathways and mediators. nih.govresearchgate.net RvD1 regulates Treg/Th17 balance via miR-30e-5p. frontiersin.org |
Cellular and Immunomodulatory Effects of Aspirin Triggered Resolvin D1
Regulation of Leukocyte Responses
AT-RvD1 actively controls the trafficking and activity of key leukocytes, particularly neutrophils and monocytes/macrophages, to limit excessive inflammation and promote a switch towards a pro-resolving state.
A hallmark of acute inflammation is the rapid recruitment of polymorphonuclear neutrophils (PMNs) to the site of injury or infection. nih.gov While essential for host defense, excessive or prolonged neutrophil infiltration can cause significant tissue damage. nih.gov AT-RvD1 and RvD1 potently curtail this process.
In vivo studies using a murine peritonitis model demonstrated that nanogram doses of AT-RvD1 and RvD1 are equipotent in limiting the infiltration of PMNs. harvard.edu This effect is also observed in models of lung injury, where AT-RvD1 treatment mitigates immune cell influx. mdpi.com Mechanistically, RvD1 reduces the recruitment of human neutrophils to endothelial cells under shear flow conditions, significantly blunting their initial capture, rolling, and firm adhesion. nih.gov This action is receptor-dependent, with different concentrations of RvD1 appearing to signal through distinct receptors, GPR32 and FPR2/ALX, to exert its anti-inflammatory effects. nih.gov
Furthermore, intravital microscopy of transplanted lungs revealed that RvD1 treatment significantly limits early neutrophil infiltration, extravasation, and swarming behavior. nih.govwustl.edu This is associated with an increase in neutrophil intravascular crawling velocities, suggesting that RvD1 alters the interaction between neutrophils and the vascular endothelium. nih.gov The protective effect involves modulating the expression of adhesion molecules; for instance, RvD1 can down-regulate the expression of Intercellular Adhesion Molecule 1 (ICAM-1) on the pulmonary vascular endothelium. nih.govnih.gov Both RvD1 and AT-RvD1 have been shown to stop the transendothelial migration of human neutrophils with an EC50 of approximately 30 nM. harvard.edu
Table 1: Effect of AT-Resolvin D1 on Neutrophil Responses
| Finding | Model System | Key Outcome | Reference(s) |
|---|---|---|---|
| Inhibition of PMN Infiltration | Murine Peritonitis | Dose-dependent reduction in neutrophil accumulation. | harvard.edu |
| Reduced Neutrophil-Endothelial Interactions | Human PMNs and Endothelial Cells (in vitro flow chamber) | Blunted neutrophil capture, rolling, and adhesion. | nih.gov |
| Limited Neutrophil Swarming | Mouse Lung Transplant (Intravital Microscopy) | Decreased neutrophil cell densities and extravasation. | nih.govwustl.edu |
| Blocked Transendothelial Migration | Human Neutrophils (in vitro) | Halted neutrophil migration across endothelial layer. | harvard.edu |
In contrast to its inhibitory effects on neutrophils, AT-RvD1 promotes the recruitment of monocytes, which are precursors to macrophages, to the inflamed tissue. biologists.comsigmaaldrich.com This is a critical step in the transition from the initiation to the resolution phase of inflammation. SPMs limit neutrophil infiltration while stimulating the recruitment of non-phlogistic (non-inflammatory) monocytes. nih.gov
Studies using biomaterial-mediated delivery of AT-RvD1 in a sterile inflammation model showed a significant increase in the accumulation of anti-inflammatory monocytes at the injury site. nih.govsigmaaldrich.com Similarly, RvD1 has been reported to enhance the infiltration of monocytes in a murine peritonitis model. biologists.com However, the effect can be context-dependent. In a model of muscle injury, RvD1 treatment initially suppressed muscle MCP-1 expression, a key chemokine for monocyte recruitment, leading to a transient reduction in intramuscular macrophages. jci.org This suggests that RvD1 may finely tune monocyte recruitment to prevent an over-exuberant inflammatory response while ensuring sufficient numbers are present for subsequent tissue repair. jci.org
Macrophage Phenotypic Switching and Efferocytosis
Once at the site of inflammation, macrophages are central players in orchestrating resolution. AT-RvD1 directly influences two of their key pro-resolving functions: switching to a reparative phenotype and clearing apoptotic cells and debris.
Macrophages exhibit remarkable plasticity and can be polarized into different functional phenotypes. The classically activated (M1) macrophage is pro-inflammatory, while the alternatively activated (M2) macrophage is associated with the resolution of inflammation and tissue repair. nih.govnih.gov AT-RvD1 promotes the polarization of macrophages towards a pro-resolution M2-like phenotype. nih.govsigmaaldrich.com
In a cancer cell-macrophage co-culture system, RvD1 and its precursor DHA inhibited cancer cell proliferation by skewing macrophage polarization. nih.gov Specifically, RvD1 and RvD2 inhibited the pro-inflammatory M1 polarization induced by LPS and interferon-γ, while simultaneously promoting the M2a polarization mediated by interleukin-4 (IL-4). nih.gov Furthermore, RvD1-loaded nanoliposomes were shown to promote M2 macrophage polarization in the context of osteoarthritis. nih.gov This shift is critical for down-regulating inflammation and initiating tissue regeneration processes. mdpi.com
A crucial function of macrophages during resolution is the phagocytic clearance of apoptotic cells (a process known as efferocytosis) and other debris, which prevents the release of noxious intracellular contents from dying cells and subsequent secondary inflammation. biologists.comresearchgate.net AT-RvD1 is a potent stimulator of this process. biologists.comnih.gov
In vitro, RvD1 enhances the ability of human macrophages to ingest zymosan (a yeast particle) and apoptotic human neutrophils in a dose-dependent manner. nih.gov This pro-phagocytic action is regulated by its receptors, ALX and GPR32, as overexpression of these receptors increases RvD1-stimulated phagocytosis, while their knockdown has the opposite effect. nih.gov Studies have shown that AT-RvD1 can improve the phagocytosis of bacterial particles and efferocytosis by increasing the recruitment of specific macrophage subsets. nih.gov RvD1 can also rescue defective efferocytosis caused by necroptotic cells by modulating macrophage metabolism. ahajournals.org The mechanism often involves the suppression of anti-phagocytic signals, such as the pro-inflammatory cytokine TNF-α. biologists.com
Table 2: Pro-Resolving Effects of this compound on Macrophages
| Function | Key Finding | Mechanism/Context | Reference(s) |
|---|---|---|---|
| Phenotypic Switching | Promotes polarization to M2-like phenotype. | Inhibition of M1 polarization and promotion of M2a polarization. | sigmaaldrich.comnih.govnih.gov |
| Efferocytosis | Enhances phagocytosis of apoptotic neutrophils. | Mediated by ALX/FPR2 and GPR32 receptors; involves suppression of TNF-α. | biologists.comnih.gov |
| Phagocytosis | Increases engulfment of microbial particles (e.g., zymosan, bacteria). | Boosts clearance capabilities of macrophages at the site of inflammation. | nih.govnih.gov |
| Metabolic Regulation | Rescues defective efferocytosis. | Promotes macrophage fatty acid oxidation and oxidative phosphorylation. | ahajournals.org |
Modulation of Cytokine and Chemokine Expression
The inflammatory milieu is orchestrated by a complex network of cytokines and chemokines. AT-RvD1 re-tunes this network, suppressing the expression of pro-inflammatory mediators while in some cases promoting anti-inflammatory signals.
AT-RvD1 treatment leads to a significant decrease in the secretion of key pro-inflammatory cytokines. For example, it reduces oxidant-induced macrophage secretion of IL-1β, a highly bioactive cytokine in acute lung injury. nih.gov In various models, RvD1 and AT-RvD1 have been shown to suppress the expression and release of TNF-α, IL-1β, and IL-6. nih.govnih.gov In a model of allergic airway inflammation, RvD1 and AT-RvD1 decreased Th2 cytokines. nih.gov The mechanism often involves the inhibition of major inflammatory signaling pathways, such as the NF-κB pathway. nih.gov
Beyond cytokines, AT-RvD1 also modulates chemokine expression. It can suppress the secretion of neutrophil-attracting chemokines such as CXCL-2. nih.gov In cardiac fibroblasts, RvD1 was able to prevent an Angiotensin II-induced increase in the chemokine MCP-1. nih.gov By controlling the expression of these signaling molecules, AT-RvD1 effectively dampens the amplification loops that sustain the inflammatory response and facilitates the transition to a healing environment. jci.orgnih.gov
Reduction of Pro-Inflammatory Mediators
AT-RvD1 actively curtails the inflammatory response by significantly reducing the production of key pro-inflammatory cytokines. Research has demonstrated its efficacy in downregulating several potent mediators of inflammation, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), Tumor Necrosis Factor-α (TNF-α), and Interleukin-17 (IL-17).
In various experimental models, AT-RvD1 has been shown to suppress the secretion of these cytokines. For instance, in the context of IgG immune complex-induced lung injury, administration of AT-RvD1 led to a significant decrease in the levels of TNF-α and IL-6. nih.gov Specifically, AT-RvD1 treatment resulted in an approximate 30% reduction in TNF-α and a 40% reduction in IL-6 promoter-luciferase expression in alveolar macrophages stimulated with IgG immune complexes. nih.gov Furthermore, in neutrophils stimulated with these immune complexes, AT-RvD1 significantly decreased the secretion of TNF-α and IL-6. nih.gov
Studies on bronchial epithelial cells have also highlighted the anti-inflammatory prowess of AT-RvD1. When these cells were stimulated with IL-4, a key cytokine in allergic inflammation, AT-RvD1 was found to decrease the production of the chemokine CXCL8 (IL-8). nih.gov This effect is crucial in mitigating the neutrophil recruitment that characterizes many inflammatory conditions.
While direct quantitative data on the reduction of IL-17 by AT-RvD1 is an area of ongoing research, studies have elucidated an antagonistic relationship between D-series resolvins and IL-17. Resolvin D1 (RvD1) has been shown to counteract the inhibitory effects of IL-17 on the expression of Developmental endothelial locus-1 (Del-1), an anti-inflammatory protein. nih.gov This suggests a mechanism by which AT-RvD1 can indirectly temper IL-17-driven inflammation. Moreover, resolvins have been found to prevent IL-17 expression and secretion by Th17 cells, indicating a role in modulating the differentiation and function of this pro-inflammatory T cell subset. nih.gov
Table 1: Effect of AT-RvD1 on Pro-Inflammatory Mediators
| Mediator | Model System | Effect of AT-RvD1 | Reference |
|---|---|---|---|
| IL-1β | IgG Immune Complex-Induced Lung Injury | Reduction in secretion | nih.gov |
| IL-6 | IgG Immune Complex-Induced Lung Injury | ~40% reduction in promoter activity in alveolar macrophages | nih.gov |
| IL-8 (CXCL8) | IL-4 Stimulated Bronchial Epithelial Cells | Decreased production | nih.gov |
| TNF-α | IgG Immune Complex-Induced Lung Injury | ~30% reduction in promoter activity in alveolar macrophages | nih.gov |
| IL-17 | Th17 Cell Differentiation | Prevention of IL-17 expression and secretion (by RvD1) | nih.govnih.gov |
Upregulation of Anti-Inflammatory Cytokines
Complementing its ability to suppress pro-inflammatory signals, AT-RvD1 also actively promotes an anti-inflammatory environment by upregulating the production of key regulatory cytokines, namely Interleukin-10 (IL-10) and Transforming Growth Factor-β (TGF-β).
TGF-β is a pleiotropic cytokine with potent anti-inflammatory properties. Research has shown that in a murine model of organic dust exposure, treatment with AT-RvD1 led to a significant increase in the concentration of TGF-β in lung tissue, particularly in IL-22 knock-out mice. frontiersin.org This suggests a role for AT-RvD1 in promoting tissue repair and resolution of inflammation through the induction of this critical cytokine.
While direct quantitative data on AT-RvD1-mediated upregulation of IL-10 is still emerging, the broader family of resolvins has been associated with increased IL-10 production. The pro-resolving actions of these mediators often involve a shift in the cytokine milieu towards an anti-inflammatory phenotype, with IL-10 being a central player in this process.
Table 2: Effect of AT-RvD1 on Anti-Inflammatory Cytokines
| Cytokine | Model System | Effect of AT-RvD1 | Reference |
|---|---|---|---|
| IL-10 | General Inflammation Models | Upregulation (associated with resolvin action) | |
| TGF-β | Organic Dust Exposure in Mice | Significant increase in lung tissue concentration | frontiersin.org |
Impact on Chemokine Secretion
Chemokines are critical for orchestrating the migration of immune cells to sites of inflammation. AT-RvD1 exerts a fine-tuned control over this process by modulating the secretion of specific chemokines, thereby regulating leukocyte recruitment.
Monocyte Chemoattractant Protein-1 (MCP-1), also known as CCL2, is a potent chemokine that attracts monocytes, memory T cells, and dendritic cells. In studies involving bronchial epithelial cells stimulated with IL-4, AT-RvD1 was shown to significantly decrease the production of CCL2. nih.gov This reduction in CCL2 can limit the influx of monocytic cells, which can contribute to chronic inflammation.
Conversely, the impact of AT-RvD1 on other chemokines like CXCL9 is less direct. CXCL9, a chemokine that attracts T lymphocytes, is part of a complex regulatory network. While there is no direct evidence of AT-RvD1 modulating CXCL9, its influence on the broader inflammatory environment and T-cell responses suggests a potential indirect role in regulating the expression of such chemokines. nih.gov
Table 3: Effect of AT-RvD1 on Chemokine Secretion
| Chemokine | Model System | Effect of AT-RvD1 | Reference |
|---|---|---|---|
| MCP-1 (CCL2) | IL-4 Stimulated Bronchial Epithelial Cells | Decreased production | nih.gov |
| CXCL9 | - | Indirect regulation suggested by broad anti-inflammatory effects | nih.gov |
Effects on Structural Cells and Tissue Responses
The pro-resolving actions of AT-RvD1 are not limited to immune cells. It also exerts significant effects on structural cells, promoting tissue repair and regeneration, and counteracting pathological remodeling.
In the context of lung injury, AT-RvD1 has been shown to have protective effects on bronchial epithelial cells. It can mitigate inflammatory responses in these cells when stimulated by insults such as cigarette smoke extract. nih.gov Furthermore, in a model of IgG immune complex-induced lung injury, AT-RvD1 demonstrated the ability to reduce lung injury and was associated with decreased infiltration of neutrophils. nih.gov
In experimental models of right heart disease, Resolvin D1 (RvD1) has been shown to prevent atrial pro-arrhythmic remodeling by suppressing inflammatory changes and fibrotic and electrical remodeling. nih.gov This highlights the potential of D-series resolvins to protect cardiac tissue from the detrimental consequences of chronic inflammation.
The influence of AT-RvD1 extends to fibroblasts, key players in tissue structure and fibrosis. By modulating fibroblast activity, AT-RvD1 can influence tissue responses to injury and inflammation, steering them towards resolution rather than chronic fibrosis.
Role of Aspirin Triggered Resolvin D1 in Inflammation Resolution and Tissue Homeostasis
Orchestration of Catabasis and Return to Homeostasis
Catabasis, the phase of declining inflammation, is actively orchestrated by SPMs like AT-Resolvin D1. This process is essential for returning the tissue to its normal state of function, or homeostasis, following an inflammatory insult. researchgate.net this compound contributes to this by regulating several key cellular events.
One of the primary actions of this compound is the inhibition of excessive neutrophil infiltration to the site of inflammation. nih.gov While neutrophils are crucial for the initial immune response, their prolonged presence can lead to further tissue damage. This compound limits their recruitment and promotes their clearance through apoptosis and subsequent efferocytosis (phagocytosis of apoptotic cells) by macrophages. nih.govharvard.edu
Furthermore, this compound modulates the phenotype of macrophages, promoting a switch from a pro-inflammatory (M1) to a pro-resolving and tissue-reparative (M2) phenotype. mdpi.com These M2 macrophages are more efficient at clearing apoptotic cells and debris and produce anti-inflammatory cytokines, further dampening the inflammatory response. mdpi.com In the context of inflamed adipose tissue, for instance, Resolvin D1 has been shown to reduce the secretion of pro-inflammatory adipokines like TNF-α and IL-6 while increasing the production of the anti-inflammatory adiponectin. nih.gov
The return to homeostasis is also facilitated by the ability of this compound to regulate the production of other lipid mediators. It can decrease the synthesis of pro-inflammatory leukotrienes while promoting the generation of other pro-resolving mediators. mdpi.com This lipid mediator class switching is a hallmark of the resolution phase of inflammation. mdpi.com
Table 1: Key Actions of this compound in Catabasis and Homeostasis
| Action | Cellular/Molecular Effect | Reference |
|---|---|---|
| Inhibition of Neutrophil Infiltration | Reduces the migration of neutrophils to the inflammatory site. | nih.gov |
| Promotion of Efferocytosis | Enhances the clearance of apoptotic neutrophils by macrophages. | nih.govharvard.edu |
| Macrophage Polarization | Promotes the switch from pro-inflammatory M1 to pro-resolving M2 macrophages. | mdpi.com |
| Modulation of Cytokine Production | Decreases pro-inflammatory cytokines (e.g., TNF-α, IL-6) and increases anti-inflammatory cytokines. | nih.govnih.gov |
| Lipid Mediator Class Switching | Shifts the balance from pro-inflammatory to pro-resolving lipid mediators. | mdpi.com |
Promotion of Tissue Repair and Regeneration
Beyond its anti-inflammatory and pro-resolving functions, this compound actively participates in the subsequent processes of tissue repair and regeneration. mdpi.comfrontiersin.org
In the context of dermal wound healing, resolvins have been shown to accelerate wound closure. nih.govepa.gov While studies often focus on the broader class of resolvins, the principles apply to this compound's role. For example, topically applied resolvins, including Resolvin D1, have been demonstrated to reduce the time to complete re-epithelialization in murine excisional wound models. nih.govepa.gov This is achieved, in part, by promoting the migration and proliferation of keratinocytes, the primary cells of the epidermis. nih.gov
In diabetic wound healing, a condition often characterized by impaired inflammation resolution, Resolvin D1 has been shown to promote corneal epithelial wound healing and restore mechanical sensation in diabetic mice. nih.gov It achieves this by reducing the number of infiltrating inflammatory cells and decreasing the levels of pro-inflammatory markers such as myeloperoxidase (MPO), TNF-α, and IL-1β in the cornea. nih.gov
The pro-reparative effects of resolvins are also evident in internal tissues. For instance, Resolvin E1, a related SPM, has been shown to promote intestinal epithelial wound healing by enhancing cell migration and proliferation. pnas.org These findings suggest a broader role for resolvins in mucosal healing.
This compound has emerged as a significant factor in bone regeneration. It has been shown to improve allograft osteointegration and directly enhance the differentiation of osteoblasts, the cells responsible for new bone formation. frontiersin.org In a murine model of alveolar bone regeneration, repeated administration of Resolvin D1 increased bone content and enhanced the integration of allografts with new bone formation. frontiersin.org
The mechanisms underlying these effects are multifaceted. Resolvin D1 can inhibit osteoclastogenesis, the formation of bone-resorbing cells, thereby tipping the balance towards bone formation. frontiersin.org It has been observed to reduce the number of TRAP-positive cells (a marker for osteoclasts) in bone defect models. frontiersin.orgnih.gov Furthermore, Resolvin D1 directly stimulates osteoblast differentiation, as evidenced by the increased expression of key osteogenic markers such as RUNX2, osterix (OSX), bone sialoprotein (BSP), and osteocalcin (B1147995) (OC/BGLAP2). frontiersin.org
In tissue engineering applications, scaffolds embedded with Resolvin D1 have been shown to be beneficial for bone repair. nih.gov These scaffolds can promote a microenvironment conducive to regeneration by modulating macrophage polarization towards an anti-inflammatory M2 phenotype, which in turn produces growth factors that support osteogenesis and angiogenesis (the formation of new blood vessels). nih.govnih.gov Studies have shown that Resolvin D1 treatment in calvarial defects leads to increased new bone formation and enhanced vascularization. nih.gov
Table 2: Research Findings on this compound in Tissue Repair and Regeneration
| Tissue Type | Model | Key Findings | Reference |
|---|---|---|---|
| Dermal Wound | Murine excisional wound | Accelerated wound closure and re-epithelialization. | nih.govepa.gov |
| Corneal Wound | Diabetic mice | Promoted epithelial healing, restored mechanical sensation, reduced inflammation. | nih.gov |
| Bone (Allograft) | Murine alveolar bone regeneration | Improved allograft osteointegration, increased new bone formation, enhanced osteoblast differentiation. | frontiersin.org |
| Bone (Defect) | Rat calvarial defect | Enhanced bone formation and vascularization, reduced osteoclast numbers. | nih.gov |
Interactions with Endogenous Anti-Inflammatory Pathways
This compound does not act in isolation but rather interacts with and modulates other endogenous anti-inflammatory pathways to orchestrate resolution. A key aspect of this is its interaction with specific G-protein coupled receptors (GPCRs). Resolvin D1 has been shown to bind to and activate the ALX/FPR2 receptor, which is also a receptor for the anti-inflammatory lipid mediator Lipoxin A4. nih.gov This shared receptor highlights a point of convergence in endogenous anti-inflammatory signaling.
By activating these receptors on immune cells, particularly phagocytes, this compound can inhibit pro-inflammatory signaling cascades. nih.gov For example, in microglial cells, the resident immune cells of the central nervous system, Resolvin D1 has been shown to prevent lipopolysaccharide (LPS)-induced inflammatory responses by inhibiting the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov
Furthermore, this compound can influence the expression of enzymes involved in the inflammatory process. For instance, in the context of myocardial infarction, Resolvin D1 has been shown to modulate the expression of cyclooxygenase (COX) enzymes and upregulate 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of both pro- and anti-inflammatory lipid mediators. nih.govbiosb.com This suggests that this compound can reprogram the local mediator environment to favor resolution.
The interaction of this compound with these pathways underscores its role as a central regulator of inflammation resolution, actively guiding the transition from a pro-inflammatory to a pro-resolving and ultimately homeostatic state.
Preclinical Investigations of Aspirin Triggered Resolvin D1 in Disease Models
Allergic and Pulmonary Inflammation Models
AT-Resolvin D1 and its endogenous counterpart Resolvin D1 have been studied in models of allergic and pulmonary inflammation, demonstrating protective and pro-resolving actions mdpi.comuu.nl.
In preclinical models of allergic airway inflammation and asthma, such as ovalbumin (OVA)-sensitized mice, administration of this compound or Resolvin D1 has shown beneficial effects. Studies indicate a significant decrease in the development of allergic responses in the airway. This includes reduced airway eosinophilia and lymphocyte recruitment, key features of allergic inflammation mdpi.comuu.nlnih.gov. AT-RvD1 and RvD1 have also been shown to decrease mucus metaplasia and airway hyper-responsiveness in these models mdpi.comnih.gov.
Furthermore, these mediators influence the production of pro-inflammatory cytokines and mediators. Research has demonstrated decreased levels of IL-5, IL-4, IL-13, IL-17, and IL-23 in bronchoalveolar lavage fluid (BALF) uu.nl. AT-RvD1 has also been reported to enhance anti-inflammatory and pro-resolution effects in plasma from patients with severe asthma, characterized by a reduction in TNF-α and an increase in IL-10 mdpi.com. RvD1 specifically has been shown to dampen IgE production in B cells from asthma patients mdpi.com. The pro-resolving actions of RvD1 in the airway also involve the activation of eosinophil apoptosis and alveolar macrophage activation, leading to the induction of neutrophil apoptosis mdpi.com.
| Mediator | Model System | Observed Effects | Source |
| This compound / Resolvin D1 | OVA-sensitized mice | Decreased allergic response, reduced airway eosinophilia and lymphocyte recruitment, decreased mucus metaplasia, decreased airway hyper-responsiveness. | mdpi.comuu.nlnih.gov |
| Resolvin D1 | B cells from asthma patients | Dampened IgE production. | mdpi.com |
| This compound | Plasma from severe asthma patients | Enhanced anti-inflammatory/pro-resolution effects, reduced TNF-α, increased IL-10. | mdpi.com |
| Resolvin D1 | Airway (mechanism) | Activation of eosinophil apoptosis, alveolar macrophage activation inducing neutrophil apoptosis. | mdpi.com |
| Resolvin D1 | BALF in OVA-sensitized mice | Reduced levels of IL-5, IL-4, IL-13, IL-17, IL-23. | uu.nl |
Studies utilizing murine models of chronic organic dust exposure have investigated the role of this compound in modulating pulmonary inflammation. AT-RvD1 has demonstrated efficacy in these models by influencing immune cell recruitment and inflammatory mediator profiles researchgate.netresearchgate.net. Research indicates that AT-RvD1 treatment leads to lower total cell counts and neutrophils in bronchoalveolar lavage fluid researchgate.netresearchgate.net.
Furthermore, AT-RvD1 affects the temporal regulation of inflammatory cytokines and enzymes. Studies have shown decreased levels of KC at 6 hours and decreased IL-6, TNF-α, and cyclooxygenase-2 (COX-2) expression at 24 hours post-infection in a model involving non-typeable Haemophilus influenzae (NTHi)-induced inflammation, which can be relevant in the context of dust exposure complications researchgate.net. AT-RvD1 treatment was also associated with an earlier influx of macrophages researchgate.net. In an IL-22 knockout mouse model of organic dust exposure, AT-RvD1 was found to regulate immune cell recruitment researchgate.netresearchgate.net. Human lung-resident mesenchymal stem/stromal cells exposed to organic dust extract have also been shown to produce Resolvin D1 oup.com.
| Mediator | Model System | Observed Effects | Source |
| This compound | Chronic organic dust exposure (murine) | Lower total cell counts and neutrophils in BALF. | researchgate.netresearchgate.net |
| This compound | NTHi-induced inflammation (murine) | Decreased KC (6h), decreased IL-6, TNF-α, COX-2 (24h), earlier macrophage influx. | researchgate.net |
| This compound | Organic dust exposure (IL-22 KO murine) | Regulation of immune cell recruitment. | researchgate.netresearchgate.net |
| Resolvin D1 | Human lung-resident MSCs + organic dust extract | Production of Resolvin D1. | oup.com |
In preclinical models of Acute Respiratory Distress Syndrome (ARDS), this compound has demonstrated protective and pro-resolving effects nih.govmdpi.com. Studies using acid-initiated lung injury models, relevant to ARDS, have shown that AT-RvD1 significantly reduced mucosal inflammation and promoted resolution nih.gov. It was also found to decrease leukocyte recruitment and interaction between leukocytes and platelets nih.govmdpi.com.
Furthermore, AT-RvD1 enhanced the restitution of barrier function after ARDS nih.gov. Mechanistically, AT-RvD1 treatment led to decreased levels of pro-inflammatory cytokines in bronchoalveolar lavage fluid, including IL-1β, IL-6, and TNF-α mdpi.com. It also decreased nuclear factor-κB (NF-κB)-phosphorylated p65 nuclear translocation, indicating an inhibition of a key pro-inflammatory signaling pathway mdpi.com. Resolvin D1 (RvD1), the 17S epimer, has also shown beneficial effects in LPS-induced acute lung injury models, reducing neutrophil infiltration and regulating cytokine levels researchgate.net.
| Mediator | Model System | Observed Effects | Source |
| This compound | Acid-initiated lung injury (ARDS model) | Reduced mucosal inflammation, promoted resolution, decreased leukocyte recruitment, decreased leukocyte-platelet interaction, enhanced barrier function restitution. | nih.govmdpi.com |
| This compound | Acid-initiated lung injury (ARDS model) | Decreased BALF levels of IL-1β, IL-6, TNF-α; decreased NF-κB-phosphorylated p65 nuclear translocation. | mdpi.com |
| Resolvin D1 | LPS-induced acute lung injury (murine) | Reduced neutrophil infiltration, regulated cytokine levels. | researchgate.net |
Resolvin D1 and this compound have been investigated in models of cigarette smoke-induced lung inflammation, a key contributor to chronic obstructive pulmonary disease (COPD) and emphysema nih.govresearchgate.net. Preclinical studies in murine models have demonstrated that treatment with RvD1 attenuated the inflammatory effects of cigarette smoke, reducing emphysema and inflammatory cell infiltration nih.govresearchgate.netersnet.orgresearchgate.netdovepress.com.
Specifically, RvD1 treatment reduced smoking-induced increases in eosinophils and interleukin-6 in BALF in a 4-week prevention model nih.gov. In a 24-week prevention model, RvD1 also reduced increased neutrophils and total cell counts induced by smoking nih.gov. RvD1 suppressed the production of pro-inflammatory mediators by human lung cells (fibroblasts, small airway epithelial cells, blood monocytes) exposed to cigarette smoke extract in vitro researchgate.netresearchgate.netplos.org. This included a dose-dependent reduction in inflammatory responses plos.org. Treatment of mice concurrently with cigarette smoke exposure significantly reduced neutrophilic lung inflammation and production of pro-inflammatory cytokines, while upregulating the anti-inflammatory cytokine IL-10 researchgate.netplos.org. RvD1 also promoted the differentiation of alternatively activated (M2) macrophages and neutrophil efferocytosis, and accelerated the resolution of lung inflammation when administered after smoking cessation researchgate.netplos.org. AT-RvD1 and RvD1 have shown robust therapeutic efficacy in emphysema models, markedly suppressing cigarette smoke-induced alveolar space enlargement through their pro-resolving mechanisms mdpi.com.
| Mediator | Model System | Observed Effects | Source |
| Resolvin D1 | Cigarette smoke exposure (murine) | Attenuated inflammatory effects, reduced emphysema, reduced inflammatory cell infiltration (neutrophils, eosinophils). | nih.govresearchgate.netersnet.orgresearchgate.netdovepress.com |
| Resolvin D1 | Cigarette smoke (4-week prevention murine) | Reduced smoking-induced increase in eosinophils and IL-6 in BALF. | nih.gov |
| Resolvin D1 | Cigarette smoke (24-week prevention murine) | Reduced increased neutrophils and total cell counts. | nih.gov |
| Resolvin D1 | Human lung cells + cigarette smoke extract (in vitro) | Suppressed production of pro-inflammatory mediators (dose-dependent). | researchgate.netresearchgate.netplos.org |
| Resolvin D1 | Cigarette smoke exposure (murine) | Reduced neutrophilic lung inflammation, reduced pro-inflammatory cytokines, upregulated IL-10, promoted M2 macrophage differentiation, promoted neutrophil efferocytosis, accelerated resolution (after cessation). | researchgate.netplos.org |
| This compound / Resolvin D1 | Emphysema models | Suppressed cigarette smoke-induced alveolar space enlargement. | mdpi.com |
Metabolic and Cardiovascular Disease Models
Preclinical investigations have also explored the impact of Resolvin D1 and its precursor DHA on metabolic and cardiovascular diseases, particularly focusing on inflammation in adipose tissue and its link to insulin (B600854) resistance biomolther.orgnih.govaai.org.
In models of obesity-induced adipose tissue inflammation and insulin resistance, Resolvin D1 and its precursor docosahexaenoic acid (DHA) have been shown to promote the resolution of inflammation biomolther.orgnih.govaai.orgmdpi.comresearchgate.net. Studies in high-fat diet-induced obese mice demonstrated that RvD1 and DHA confer anti-inflammatory and pro-resolving actions in inflamed adipose tissue researchgate.net.
A key mechanism involves the polarization of macrophages in adipose tissue towards an M2-like phenotype biomolther.orgresearchgate.net. This shift is associated with a downregulation of pro-inflammatory adipokines, such as IL-6, MCP-1, and TNF-α, and an increased expression of anti-inflammatory markers, including IL-10, arginase 1 (Arg1), Ym1, REALMα, and CD206 biomolther.orgresearchgate.net. Resolvin D1 has been shown to markedly attenuate IFN-γ/LPS-induced Th1 cytokines in stromal vascular cells (SVC) from adipose tissue while upregulating arginase 1 expression in a concentration-dependent manner researchgate.net.
Furthermore, Resolvin D1 stimulated nonphlogistic phagocytosis in adipose SVC macrophages, increasing the number of macrophages containing ingested particles and the number of phagocytosed particles, and reducing macrophage reactive oxygen species production researchgate.net. Consequently, RvD1 protects against obesity-induced adipose tissue inflammation and insulin resistance biomolther.org. An in vivo mouse study identified RvD1 and RvD2 as major SPMs regulating inflammatory responses in adipose tissue, with reduced levels observed in adipose tissue from obese mice compared to lean mice biomolther.org.
| Mediator | Model System | Observed Effects | Source |
| Resolvin D1 / DHA | High-fat diet-induced obese mice (adipose tissue) | Promoted resolution of inflammation, conferred anti-inflammatory and pro-resolving actions. | biomolther.orgnih.govaai.orgmdpi.comresearchgate.net |
| Resolvin D1 / DHA | Adipose tissue macrophages (obesity models) | Elicited polarization towards M2-like phenotype. | biomolther.orgresearchgate.net |
| Resolvin D1 / DHA | Adipose tissue (obesity models) | Downregulated pro-inflammatory adipokines (IL-6, MCP-1, TNF-α), increased anti-inflammatory markers (IL-10, Arg1, Ym1, REALMα, CD206). | biomolther.orgresearchgate.net |
| Resolvin D1 | Adipose SVCs + IFN-γ/LPS | Attenuated Th1 cytokines, upregulated arginase 1 (concentration-dependent). | researchgate.net |
| Resolvin D1 | Adipose SVC macrophages | Stimulated nonphlogistic phagocytosis (increased macrophages with ingested particles, increased phagocytosed particles), reduced ROS production. | researchgate.net |
| Resolvin D1 | Obesity models | Protected against obesity-induced adipose tissue inflammation and insulin resistance. | biomolther.org |
| Resolvin D1 / Resolvin D2 | Adipose tissue (obese vs lean mice) | Reduced levels in obese mice. | biomolther.org |
Metabolic Dysfunction-Associated Steatohepatitis (MASH)
Metabolic Dysfunction-Associated Steatohepatitis (MASH), formerly known as Non-Alcoholic Steatohepatitis (NASH), is a severe form of chronic liver disease characterized by inflammation, hepatocellular damage, and fibrosis. nih.gov Preclinical studies have investigated the potential therapeutic effects of RvD1 in murine models of MASH. Hepatic tissue levels of RvD1 have been observed to be decreased in both murine and human MASH, potentially due to an increase in pro-inflammatory macrophages with a reduced capacity to produce RvD1. nih.govbiorxiv.orgnih.gov
Administration of RvD1 in experimental MASH models has shown promising results, including reduced inflammation, decreased cell death, and a reduction in liver fibrosis. nih.govbiorxiv.orgnih.gov Mechanistically, RvD1 appears to exert its beneficial effects by suppressing the Stat1-Cxcl10 signaling pathway in macrophages, thereby reducing inflammation. nih.govbiorxiv.org Furthermore, RvD1 has been shown to prevent hepatocyte death by alleviating endoplasmic reticulum (ER) stress-mediated apoptosis. nih.govbiorxiv.org In the context of fibrosis, RvD1 induced the expression of matrix metalloproteinase 2 (Mmp2) and decreased the expression of alpha-smooth muscle actin (Acta2) in hepatic stellate cells (HSCs). nih.govbiorxiv.org It also promoted the expression of Mmp9 and Mmp12 in macrophages, contributing to fibrosis regression in MASH. nih.govbiorxiv.org These findings suggest that RvD1 holds therapeutic potential for the treatment of MASH by modulating inflammation, apoptosis, and fibrosis. nih.govbiorxiv.orgnih.gov
Atherosclerosis and Vascular Injury
Atherosclerosis is a chronic inflammatory disease of the arteries characterized by the accumulation of lipid-rich plaques. jci.orgjci.org Non-resolving inflammation is a significant contributor to its progression. jci.orgjci.org RvD1 and its aspirin-triggered epimer, AT-RvD1, have been shown to regulate leukocyte responses and accelerate the resolution of inflammation in animal models. jci.org Human arterial tissue is capable of synthesizing D-series resolvins, including RvD1, when exposed to DHA or its metabolite 17-HDHA. nih.gov
Studies using a transgenic mouse model expressing human GPR32 (a receptor for RvD1) on a Fpr2 and ApoE double-knockout background (hGPR32mycTg×Fpr2−/−×Apoe−/−) have provided evidence for the atheroprotective role of GPR32 signaling, which is activated by AT-RvD1. jci.org In this model, AT-RvD1 regulated leukocyte responses, including enhancing macrophage phagocytosis and intracellular signaling, in the transgenic mice but not in the control group lacking human GPR32. jci.org Reduced levels of SPMs, including RvD1, have been correlated with atheroprogression and plaque severity in human studies. jci.org
In models of vascular injury, such as rat carotid angioplasty, oral administration of RvD1 attenuated acute arterial inflammation by reducing the infiltration of inflammatory cells (CD45+, MPO+, Ki67+) and decreasing the expression of pro-inflammatory genes within the injured vessels. nih.gov RvD1 has also been shown to attenuate vascular smooth muscle cell activation and neointimal hyperplasia following vascular injury. uib.essamev-dz.com
Myocardial Infarction
Myocardial Infarction (MI) is often followed by unresolved inflammation, which contributes to the development of heart failure. nih.gov Endogenously biosynthesized SPMs like resolvins are involved in controlling neutrophil priming and reprogramming macrophages towards a healing response after MI. nih.gov AT-RvD1 is formed through a pathway involving aspirin-acetylated COX-2 converting DHA into 17R-HDHA, which is then converted by 5-LOX to AT-RvD1. nih.gov
Preclinical investigations have demonstrated beneficial effects of RvD1 in MI models, including reducing infarct size and neutrophil accumulation in the ischemic myocardium. mdpi.comnih.gov RvD1 can improve left ventricular function post-MI, reduce neutrophil recruitment, decrease collagen deposition, and promote macrophage clearance. tandfonline.com It has also been shown to decrease the activation of the NF-κB pathway. nih.govtandfonline.com Studies using liposomal formulations of RvD1 (Lipo-RvD1) and free RvD1 in post-MI models showed that both forms activated the resolving phase by limiting neutrophil activation in the left ventricle and spleen and clearing macrophages from the injured left ventricle, leading to improved left ventricular function. nih.gov RvD1 treatment discontinued (B1498344) neutrophil priming and promoted the biosynthesis of other pro-resolving lipid mediators in the spleen. nih.gov Gene expression analysis indicated that RvD1 initiated resolution by expediting M2 gene expression and SPMs without altering the acute proinflammatory phase post-MI. nih.gov
Periodontal Disease and Bone Resorption
Periodontal disease is a chronic inflammatory condition affecting the tissues supporting the teeth, leading to gum damage and bone loss. mdpi.com Inflammation and bone resorption are key features of this disease. mdpi.comfrontiersin.org Resolvins, including RvD1, have demonstrated potential in managing periodontal inflammation and promoting tissue regeneration. mdpi.comnih.gov
RvD1 has been shown to prevent and reverse inflammation in periodontitis models by modulating the NF-κB signaling pathway. mdpi.com It also promotes bone regeneration and restores the proliferation and wound healing capacity of periodontal ligament fibroblasts. mdpi.comnih.gov In vitro studies with periodontal ligament (PDL) cells and monocytes showed that RvD1 reduced cytokine-induced production of PGE2 and upregulated LXA4 production. nih.gov RvD1 significantly enhanced PDL fibroblast proliferation and wound closure, as well as basic FGF release. nih.gov These findings suggest that RvD1's pro-resolution activity involves the upregulation of arachidonic acid-derived endogenous resolution pathways. nih.gov
In models of bone resorption, administration of resolvins in nanomolar doses has been shown to block osteoclast differentiation and bone resorption. nih.gov RvD1 has demonstrated osseous protection by reducing RANK expression on monocytes during orthodontic tooth movement in a mouse model. frontiersin.org Local administration of RvD1 in this model reduced pro-inflammatory and increased anti-inflammatory cytokine secretion, supporting its role in resolving acute inflammation. frontiersin.org
Neuroinflammatory and Neurodegenerative Disease Models
Neuroinflammation plays a significant role in the pathogenesis of various neurological and neurodegenerative diseases. uniroma1.itnih.govfrontiersin.org SPMs, including resolvins, are being investigated for their potential therapeutic roles in these conditions due to their anti-inflammatory and pro-resolving properties. nih.govfrontiersin.org
Experimental Autoimmune Neuritis (EAN)
Experimental Autoimmune Neuritis (EAN) is an animal model for Guillain-Barré syndrome (GBS), an autoimmune inflammatory demyelinating disease of the peripheral nervous system (PNS). nih.govfrontiersin.org EAN is characterized by inflammation and damage to myelin sheaths and axons. frontiersin.org
Studies in EAN models have shown that RvD1 promotes inflammation resolution and disease recovery. nih.govfrontiersin.org Endogenous levels of RvD1, its synthetic enzyme, and its receptor were found to be increased in the PNS during the recovery stage of EAN. nih.gov Both endogenous and exogenous RvD1 increased regulatory T (Treg) cell and anti-inflammatory macrophage counts in the PNS, enhancing inflammation resolution and promoting recovery. nih.gov Mechanistically, RvD1 upregulated transforming growth factor-β (TGF-β) levels, and pharmacological inhibition of TGF-β signaling suppressed RvD1-induced Treg cell counts and impaired its beneficial effects on inflammation resolution and recovery. nih.gov RvD1 also promoted macrophage phagocytosis of apoptotic T cells, contributing to the increase in Treg cells in EAN. nih.govfrontiersin.org
Parkinson's Disease
Parkinson's Disease (PD) is a neurodegenerative disorder characterized by the loss of dopaminergic neurons, and neuroinflammation is considered a contributing factor. nih.govnih.govmdpi.com
Preclinical studies have explored the effects of RvD1 in PD models. In a cell model of PD using MPP+-induced PC12 cells, RvD1 attenuated MPP+-induced apoptosis and cellular damage by inhibiting inflammation. nih.gov RvD1 dose-dependently inhibited the upregulation of inflammatory markers like TNF-α and phosphorylated signaling proteins (p-P38, p-ERK, NF-κB p50) induced by MPP+, while improving cell viability. nih.gov
In a rat model overexpressing human α-synuclein, which exhibits features of early PD including neuroinflammation and neuronal dysfunction, chronic and early administration of RvD1 prevented central and peripheral inflammation, restored dopaminergic neurotransmission, and prevented the development of neuronal deficits and motor impairment. nih.gov Endogenous RvD1 levels were found to be decreased in human patients with early PD, suggesting an imbalance between neuroinflammatory and pro-resolving processes in the disease. nih.gov RvD1 has also been reported to resolve neuroinflammation and reduce interferon-γ levels in the cerebrospinal fluid in a Parkinson's disease rat model. mdpi.com
Ischemic and Traumatic Brain Injuries
Preclinical investigations have explored the effects of AT-RvD1 in models of ischemic and traumatic brain injuries (TBI). Resolvin D1 (RvD1), the stereoisomer of AT-RvD1, has been shown to decrease neuronal apoptosis in experimental models of cerebral injury. tandfonline.comfrontiersin.org In rats with subarachnoid hemorrhage, RvD1 significantly reduced brain edema, repressed blood-brain barrier disruption, and improved neurological deficits. tandfonline.comfrontiersin.org Similarly, in a rat model of neonatal hypoxic-ischemic injury, exogenous RvD1 treatment attenuated microglia activity and neuroinflammation, reduced infarct area, and alleviated neurological deficits. frontiersin.org
In the context of TBI, preclinical studies have demonstrated promising effects of resolvins. Treatment with RvD and RvE in murine models led to a dose-dependent reduction in leukocyte infiltration. ki.se Pre- and post-injury administration of resolvins increased the presence of ramified microglia in a mouse TBI model. ki.se In a rat hemicerebellectomy model of focal injury, intraperitoneal administration of RvD1 promoted motor-behavioral recovery. e-century.usresearchgate.net This effect was attributed to the expression of ALX/FPR2 receptor-regulated microRNAs. e-century.usresearchgate.net A study using a mouse model of diffuse brain injury found that AT-RvD1 facilitated functional recovery, although it did not decrease the injury-induced activation of microglia to the same extent as RvE1. nih.gov Systemic administration of AT-RvD1 in a mouse model of surgery-induced cognitive decline improved memory deficits and abolished signs of synaptic dysfunction. nih.gov This was associated with modulation of systemic interleukin (IL)-6 release and improvement in other clinical markers of tissue injury. nih.gov
While some studies on RvD1 in animal models of chronic inflammation following penetrating brain injury did not show significant differences in inflammation levels or tissue damage between treated and control groups, the authors noted that it remained unclear if this was due to a lack of effect or methodological limitations. ki.se
General Neuroinflammation and Microglial Modulation
Neuroinflammation is a significant component in the pathogenesis of various neurological disorders, including pain and cognitive decline. frontiersin.orgmdpi.com Microglia, the primary resident immune cells of the central nervous system, play a pivotal role in pain modulation and neuroinflammation. nih.gov Activated microglia release pro-inflammatory cytokines, chemokines, and reactive oxygen species, contributing to neuronal injury and disrupted communication. nih.gov
AT-RvD1 and RvD1 have been investigated for their ability to modulate neuroinflammation and microglial activity. RvD1 has been shown to dramatically inactivate microglia, improving cognitive impairment in rats with traumatic brain injury. tandfonline.com In vitro studies have demonstrated that RvD1 treatment decreases LPS-induced pro-inflammatory cytokine expression in microglial cells. frontiersin.org RvD1 accelerates the resolution of neuroinflammation by inhibiting microglia activation, potentially through the BDNF/TrkB signaling pathway. nih.gov Notably, RvD1 was found to downregulate BDNF expression in microglia through ALX/FPR2, reducing the neuroinflammatory response in both in vivo and in vitro models. nih.gov
Recent research highlights the role of microglial phagocytosis in clearing neutrophils and maintaining immune balance after ischemic stroke. researchgate.net Resolvin D1 has been shown to promote the phagocytosis of neutrophils by microglia, reducing neutrophil accumulation and alleviating neuroinflammation in the ischemic brain. researchgate.net This process involves RvD1 reprogramming energy metabolism in microglia from glycolysis to oxidative phosphorylation, providing energy for phagocytosis. researchgate.net
AT-RvD1 has also been shown to ameliorate the activation of the NLRP3 inflammasome via the induction of autophagy in microglia. nih.gov In TNF-α-challenged microglia, AT-RvD1 induced autophagy and decreased the expression of NLRP3 inflammasome protein and pro-inflammatory factors. nih.gov This suggests AT-RvD1 may be a therapeutic strategy for neuroinflammatory conditions by targeting the NLRP3 inflammasome pathway through autophagy induction. nih.gov
Studies in an organic dust exposure mouse model demonstrated that AT-RvD1 treatment reduced gliosis in the frontal areas of the brain, indicating a reduction in neurological inflammation. frontiersin.org
Pain and Nociception
Specialized pro-resolving lipid mediators (SPMs), including resolvins, have demonstrated anti-nociceptive effects in preclinical models of pain. mdpi.com Inflammation plays a considerable role in the progression of both inflammatory and neuropathic pain. mdpi.com Resolvins actively suppress pro-inflammatory mediators and aid in the resolution of inflammation, alleviating pain by reducing hypersensitivity and regulating inflammatory cytokines and glial activation in the spinal cord and dorsal root ganglia. nih.govmdpi.com
AT-RvD1 has shown analgesic effects in various pain models. Intraperitoneal injection of AT-RvD1 attenuated mechanical allodynia. mdpi.com Moreover, pro-inflammatory cytokines such as TNF-α and IL-1β were decreased by AT-RvD1 in the ipsilateral rat hind paw. mdpi.com In a rat model of neuropathic pain induced by spared nerve injury, intrathecal administration of AT-RvD1 attenuated mechanical and thermal hyperalgesia. nih.gov AT-RvD1 also reduced the activities of microglia and the expression of pro-inflammatory cytokines like IL-1β, IL-18, and TNF-α in the spinal cord in this model. nih.gov
Studies in a mouse model of bone cancer pain demonstrated that systemic administration of Resolvin D1 decreased mechanical hyperalgesia in both male and female mice with similar potency and efficacy. nih.gov Repeated daily administration prolonged the analgesic effect. nih.gov The anti-hyperalgesic actions of AT-RvD1 in adjuvant-induced arthritis in rats were associated with the inhibition of pro-inflammatory and pro-nociceptive mediators, namely TNF-α and IL-1β, and through the blockade of COX-2 expression and NF-κB activation. mdpi.comnih.gov
While Resolvin D1 has been shown to attenuate activation of sensory transient receptor potential channels, leading to anti-nociception, the rapid degradation of resolvins may necessitate local administration for sustained effects in some models. researchgate.net
Other Preclinical Inflammatory Models
Beyond neurological conditions, AT-RvD1 has been investigated in other preclinical inflammatory models, demonstrating broad anti-inflammatory and pro-resolving properties. mdpi.complos.org
Peritonitis
Peritonitis, an inflammation of the peritoneum, is a model used to study acute inflammatory responses. Both RvD1 and its aspirin-triggered form exhibit a dose-dependent reduction in leukocyte infiltration in a mouse model of peritonitis. caymanchem.comcaymanchem.com A maximal inhibition of approximately 35% was observed at doses of 10-100 ng for RvD1 and 100 ng for 17(R)-RvD1 (AT-RvD1). caymanchem.comcaymanchem.com In a zymosan-induced peritonitis model, transgenic mice expressing human GPR32 had reduced inflammation and enhanced proresolving macrophage responses compared to nontransgenic littermates. jci.org The GPR32 agonist AT-RvD1 regulated leukocyte responses, including enhancing macrophage phagocytosis, in these transgenic mice but not in those lacking the receptor, indicating a receptor-dependent mechanism. jci.org
Colitis
AT-RvD1 has shown protective effects in preclinical models of colitis, an inflammatory condition of the colon. Studies using the DSS-induced colitis model in mice demonstrated that AT-RvD1 prevented experimental colitis. aai.orgclinmedjournals.org This anti-inflammatory effect was partially mediated by the interaction of AT-RvD1 with the ALX receptor. aai.org AT-RvD1, but not RvD2 or 17R-HDHA, depended on ALX activation to inhibit the levels of pro-inflammatory cytokines and chemokines like IL-6, MCP-1, IFN-γ, and TNF-α in LPS-stimulated macrophages. aai.org Blockade of ALX reversed the beneficial effects of AT-RvD1 in DSS-induced colitis. aai.org
Dermal Inflammation
Preclinical studies have also explored the effects of AT-RvD1 in models of dermal inflammation. Intense exposure to UVB radiation can induce skin inflammation and oxidative stress. nih.govresearchgate.net In a mouse model of UVB-induced skin damage, AT-RvD1 protected against inflammation and oxidative stress. mdpi.comnih.govresearchgate.net Treatment with AT-RvD1 restricted skin edema, neutrophil and mast cell infiltration, COX-2 mRNA expression, cytokine release, and MMP-9 activity. nih.gov It also helped restore skin antioxidant capacity and controlled the development of sunburn cells and epidermal thickening. nih.gov AT-RvD1 was found to reverse the UVB-induced downregulation of Nrf2 and its downstream targets, suggesting that its protective mechanism involves the activation of the Nrf2 pathway. researchgate.net
Data Table: Preclinical Effects of this compound in Select Disease Models
| Disease Model | Species | Key Findings | Relevant Section |
| Ischemic Brain Injury | Rat | Reduces brain edema, blood-brain barrier disruption, improves neurological deficits. Decreases neuronal apoptosis. tandfonline.comfrontiersin.org | 6.3.3 |
| Traumatic Brain Injury | Mouse | Facilitates functional recovery. nih.gov Reduces gliosis. frontiersin.org | 6.3.3, 6.3.4 |
| Surgery-Induced Cognitive Decline | Mouse | Improves memory decline, abolishes synaptic dysfunction, modulates systemic IL-6. nih.gov | 6.3.3 |
| General Neuroinflammation | Various | Inactivates microglia, reduces pro-inflammatory cytokine expression. tandfonline.comfrontiersin.org Promotes microglial phagocytosis of neutrophils. researchgate.net | 6.3.4 |
| Neuropathic Pain | Rat | Attenuates mechanical and thermal hyperalgesia, reduces microglia activity and pro-inflammatory cytokines in spinal cord. nih.gov | 6.3.5 |
| Inflammatory Pain (Arthritis) | Rat | Long-lasting anti-hyperalgesic effects, inhibits TNF-α, IL-1β, COX-2 expression, NF-κB activation. mdpi.comnih.gov | 6.3.5 |
| Bone Cancer Pain | Mouse | Decreases mechanical hyperalgesia, prolonged effect with repeated administration. nih.gov | 6.3.5 |
| Peritonitis | Mouse | Reduces leukocyte infiltration. caymanchem.comcaymanchem.com Enhances macrophage phagocytosis (receptor-dependent). jci.org | 6.4.1 |
| Colitis | Mouse | Prevents experimental colitis, inhibits pro-inflammatory cytokines/chemokines (ALX-dependent). aai.org | 6.4.2 |
| Dermal Inflammation (UVB-induced) | Mouse | Restricts skin edema, reduces inflammatory cell infiltration, decreases pro-inflammatory mediators, restores antioxidant capacity. nih.govresearchgate.net | 6.4.3 |
Sjögren's Syndrome
Preclinical research utilizing animal models, particularly the NOD/ShiLtJ mouse model which exhibits Sjögren's Syndrome (SS)-like features including diminished secretory function and lymphocytic infiltration in salivary glands, has investigated the potential therapeutic effects of Aspirin-Triggered Resolvin D1 (AT-RvD1). nih.govuni.luuni.luuni.lulabsolu.canih.govresearchgate.netnih.gov These studies aim to understand the mechanisms by which AT-RvD1 influences the inflammatory processes and glandular dysfunction characteristic of SS.
Detailed research findings indicate that AT-RvD1 treatment can restore the function of salivary glands and enhance saliva secretion in SS mouse models. uni.lunih.gov This effect has been observed even when the treatment is initiated after the onset of disease symptoms. uni.lunih.gov
Furthermore, AT-RvD1 has been demonstrated to modulate the expression of genes related to inflammation in the salivary glands. Studies report a downregulation of pro-inflammatory cytokine gene expression, including CXCL10, IL-2, IL-4, IL-5, IL-12β, and TNF-α, alongside an upregulation of anti-inflammatory molecule gene expression. nih.govuni.luuni.lunih.govresearchgate.net These effects on cytokine expression can exhibit variability based on sex, with more pronounced changes sometimes noted in female mice. uni.lu
Beyond its impact on immune cell populations and cytokine expression, AT-RvD1 has also been shown to promote pro-resolution processes. This includes inducing the polarization of macrophages towards an M2 phenotype, which is associated with the resolution of inflammation and tissue healing. nih.govlabsolu.ca
Mechanistic studies have revealed that Resolvin D1 (RvD1), including its aspirin-triggered form, can prevent the disruption of salivary epithelial formation induced by pro-inflammatory mediators like TNF-α. citeab.comnih.govnih.gov This protective effect is mediated through the activation of the ALX/FPR2 receptor, which is present in salivary gland cells. citeab.comnih.govnih.gov Activation of this receptor by RvD1 appears to signal through pathways involving Phosphatidylinositol 3-kinase (PI3K) and Akt, leading to enhanced cell migration and polarity in salivary epithelium, suggesting a role in tissue repair. nih.govnih.gov
Pharmacokinetic studies in NOD/ShiLtJ mice have indicated that AT-RvD1 is present in salivary glands after systemic administration, suggesting that it can reach the affected tissues at concentrations relevant for therapeutic effect. nih.govresearchgate.netnih.gov
Comparative studies, such as those evaluating AT-RvD1 against dexamethasone, have highlighted distinct effects on inflammatory features like lymphocytic infiltration and cytokine expression, suggesting different mechanisms of action or potential for combination therapies. uni.lulabsolu.ca
The collective preclinical data from these investigations support the potential of AT-RvD1 as a therapeutic agent for Sjögren's Syndrome by addressing both the inflammatory components and the restoration of salivary gland function.
Summary of Key Preclinical Findings in Sjögren's Syndrome Models
| Finding | Observation in Preclinical Models (primarily NOD/ShiLtJ mice) | Supporting Evidence |
| Restoration of Salivary Gland Function | Improved saliva secretion and restored glandular function, even with treatment initiated post-disease onset. | Observed in SS mouse models. uni.lunih.gov |
| Reduction of Th17 Cells | Significant decrease in T-helper 17 (Th17) cell levels within salivary gland infiltrates. | Reported in SS mouse models. uni.lulabsolu.canih.govciteab.com |
| Modulation of Inflammatory Gene Expression | Downregulation of pro-inflammatory cytokines (e.g., CXCL10, IL-2, IL-4, IL-5, IL-12β, TNF-α); Upregulation of anti-inflammatory molecules. | Observed in salivary glands, with some sex-dependent variations. nih.govuni.luuni.lunih.govresearchgate.net |
| Induction of M2 Macrophage Polarization | Shift towards M2 phenotype, associated with inflammation resolution and tissue healing. | Reported in SS mouse models. nih.govlabsolu.ca |
| Protection of Salivary Epithelial Integrity | Prevention of TNF-α-mediated disruption of epithelial formation; Enhanced cell migration and polarity. | Demonstrated in salivary epithelial cells and models, mediated via ALX/FPR2 and PI3K/Akt pathways. citeab.comnih.govnih.gov |
| Presence in Salivary Glands | Detected in salivary glands after systemic administration. | Indicated by pharmacokinetic studies. nih.govresearchgate.netnih.gov |
| Effect on Overall Lymphocytic Infiltration | Variable; Some studies show no reduction in overall infiltration, while others suggest effects, potentially in combination. | Observations vary across studies. uni.luuni.lulabsolu.canih.gov |
Advanced Analytical Methodologies for Aspirin Triggered Resolvin D1 Research
Mass Spectrometry-Based Lipidomics for Identification and Quantification
Mass spectrometry (MS)-based lipidomics is a cornerstone of AT-Resolvin D1 research, enabling the identification and quantification of this lipid mediator within biological samples. researchgate.netacs.orgnih.govnih.govharvard.eduaai.orgnih.govresearchgate.net This approach is crucial for understanding its biosynthesis, metabolism, and role in biological processes. nih.govacs.orgnih.gov
Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) is the predominant technique used for the analysis of this compound and other specialized pro-resolving mediators (SPMs). researchgate.netacs.orgnih.govnih.govharvard.eduaai.orgnih.govresearchgate.net This method combines the separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry. Samples, often following solid-phase extraction, are injected into an LC system, which separates AT-RvD1 from other lipids and matrix components based on its physicochemical properties. researchgate.netnih.govnih.gov The eluent is then introduced into a tandem mass spectrometer, where the compound is ionized (typically in negative ion mode for resolvins) biorxiv.orgnih.gov and fragmented. The characteristic fragmentation pattern provides structural information for identification and allows for selective detection and quantification. nih.govacs.orgresearchgate.net
LC-MS/MS methods have been validated and applied to various biological samples, including cell supernatants, plasma, and tissue exudates, to measure AT-RvD1 and its precursors. researchgate.netnih.govqmul.ac.uknih.gov Studies have reported using systems like the QTRAP 5500 mass spectrometer coupled to HPLC systems for this purpose. biorxiv.orgnih.govnih.gov
Selective Ion Monitoring and Multiple Reaction Monitoring
Selective Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) are targeted mass spectrometry techniques employed for the sensitive and specific quantification of this compound. researchgate.netnih.govharvard.edu In SIM, the mass spectrometer is set to detect only specific ions corresponding to the target analyte. researchgate.net MRM is a more specific technique used in tandem mass spectrometry, where a precursor ion is selected in the first mass analyzer, fragmented in a collision cell, and specific product ions are monitored in the second mass analyzer. biorxiv.orgharvard.eduresearchgate.net This transition from precursor to product ion is highly characteristic of the analyte, significantly reducing interference from the sample matrix. biorxiv.orgresearchgate.net
Quantification of AT-RvD1 using these methods is typically based on the peak areas obtained from SIM or MRM chromatograms, compared against calibration curves generated using synthetic standards. researchgate.netnih.govresearchgate.net The use of deuterated internal standards, such as d5-RvD1, is common practice to improve the accuracy and reproducibility of quantification by accounting for variations during sample preparation and analysis. uib.nonih.govuib.no
Chromatographic Techniques for Separation and Purification
Chromatographic techniques are essential for the separation and purification of this compound from complex biological matrices before mass spectrometric analysis or for further characterization. researchgate.netnih.govharvard.edunih.govresearchgate.net
Solid-Phase Extraction
Solid-Phase Extraction (SPE) is a widely used sample preparation technique for isolating and concentrating this compound from biological samples like plasma, serum, cell culture media, and tissue exudates. uib.noresearchgate.netnih.govnih.govnih.govmdpi.compnas.org C18-based SPE cartridges are commonly employed for the extraction of resolvins and other lipid mediators. researchgate.netnih.govnih.govmdpi.compnas.org The process typically involves loading the sample onto the conditioned SPE cartridge, washing away interfering substances, and eluting the lipid mediators using appropriate solvents like methyl formate (B1220265) or methanol. researchgate.netnih.govnih.govmdpi.com This step is crucial for cleaning up the sample matrix and concentrating the analytes, thereby improving the sensitivity and reliability of downstream analysis. uib.nomdpi.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is utilized for both analytical separation and preparative purification of this compound. researchgate.netnih.govharvard.edu Analytical HPLC, often coupled with UV detection or mass spectrometry, is used to separate AT-RvD1 isomers and related lipid mediators based on their polarity and interaction with the stationary phase (commonly reversed-phase C18 columns). researchgate.netnih.govnih.govharvard.eduresearchgate.net Preparative HPLC allows for the purification of larger quantities of AT-RvD1 for structural characterization or functional studies. nih.gov HPLC with UV diode array detection (HPLC-DAD) can also be used to confirm the presence of conjugated double bond systems in resolvins, which exhibit characteristic UV absorption spectra. researchgate.netharvard.edunih.gov
HPLC methods for resolvin analysis often involve gradient elution with mobile phases consisting of mixtures of water, methanol, and acetic acid. researchgate.netnih.govnih.govharvard.edu The specific gradient and column stationary phase are optimized to achieve adequate separation of various resolvin series and other lipid mediators. nih.govnih.govharvard.edu
Spectroscopic Approaches for Stereochemical Assignments
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are vital for the complete stereochemical assignment of this compound. nih.govnih.govpreprints.org While mass spectrometry provides crucial information about the molecular weight and fragmentation pattern, it does not fully elucidate the stereochemistry of the double bonds and chiral centers. nih.govacs.org
NMR spectroscopy, including techniques like 1H NMR, is used to determine the configuration of the conjugated double bonds and the chirality of the hydroxyl groups in AT-RvD1. nih.govpreprints.org By analyzing the chemical shifts, coupling constants, and NOE (Nuclear Overhauser Effect) correlations in the NMR spectra, researchers can assign the specific spatial arrangement of atoms in the molecule. preprints.org This is particularly important for AT-RvD1, which is the 17R epimer of Resolvin D1 (RvD1), differing in the stereochemistry at the C-17 position. researchgate.netpreprints.org Comparison of spectroscopic data from enzymatically generated or biologically derived AT-RvD1 with that of synthetically prepared standards with defined stereochemistry is essential for confirmation. nih.govpreprints.org
Detailed Research Findings (Examples from Search Results):
LC-MS/MS analysis detected elevated levels of AT-RvD1 in extracellular vesicles from HEK293T cells transfected with COX-2 and 5-LOX and cultured with DHA, EPA, and aspirin (B1665792). biorxiv.org
A validated LC-MS/MS method identified and quantified RvD1 and its precursors in human microvascular endothelial cells and mouse plasma. qmul.ac.uknih.gov
Targeted metabololipidomics using LC-MS/MS revealed distinct lipid mediator profiles, including RvD1, in visceral adipose tissue from obese patients. nih.gov
NMR spectroscopy was used to assign the stereochemistry of the conjugated double bonds and chirality of alcohols in RvD1 and its aspirin-triggered 17R epimer (AT-RvD1) prepared by total organic synthesis. preprints.org
Data Tables:
While generating truly "interactive" tables is not possible in this format, the following markdown tables represent data points found in the search results regarding analytical parameters and concentrations.
Table 1: LC-MS/MS Parameters for Resolvin Analysis
| Parameter | Value | Source |
| Ionization Mode | Negative Ion Mode | biorxiv.orgnih.govnih.gov |
| Mass Spectrometer | QTRAP 5500 | biorxiv.orgnih.govnih.gov |
| HPLC Column | Poroshell reverse-phase C18 (100 mm × 4.6 mm × 2.7 μm) | nih.gov |
| HPLC Column | Agilent Poroshell 120 EC-C18 (100 mm × 4.6 mm × 2.7 μm) | uib.no |
| HPLC Column | Luna C18-2 (100 × 2 mm × 5 μm) | researchgate.net |
| HPLC Column | Luna C18(2) (250 × 4.6 mm, 5 μm, 100 Å) | nih.gov |
| Flow Rate | 0.4 mL/min | nih.govharvard.edu |
| Flow Rate | 400 μL min−1 | nih.gov |
| Column Temperature | 50°C | nih.govharvard.edu |
Table 2: Reported Resolvin Concentrations in Biological Samples (Examples)
| Compound | Sample Type | Concentration (Mean ± SD or SEM) | Unit | Source |
| RvD1 | Human EDTA Plasma (after n-3 supplementation) | 31 ± 5 | pg/mL | nih.gov |
| 17R-RvD1 | Human EDTA Plasma (after n-3 supplementation) | 61 ± 7 | pg/mL | nih.gov |
| Resolvin D1 | EVs from transfected HEK293T cells | ~62 | ng/mg EV protein | biorxiv.org |
| Resolvin D1 | Mouse Peritoneal Exudates (Vehicle) | ~100 | pg | researchgate.net |
| Resolvin D1 | Mouse Peritoneal Exudates (RvD1 treated) | ~200 | pg | researchgate.net |
Table 3: Chromatographic Retention Times (Example for D-series Resolvins)
| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Source |
| RvD3 | 2.55 | 375 | 141 | researchgate.netharvard.edu |
| RvD2 | 2.59 | 375 | 141 | researchgate.netharvard.edu |
| RvD1 | 2.77 | 375 | 141 | researchgate.netharvard.edu |
| RvD4 | 3.12 | - | - | researchgate.netharvard.edu |
| RvD5 | 3.55 | - | - | researchgate.netharvard.edu |
Note: Retention times can vary depending on the specific LC column and method used.
Computational Modeling for Pharmacokinetic Predictions in Preclinical Settings
Computational modeling, particularly physiologically based pharmacokinetic (PBPK) modeling, has emerged as a valuable tool in preclinical research for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of compounds like Aspirin-Triggered Resolvin D1 (AT-RvD1). This approach leverages a combination of compound-specific physicochemical properties, physiological parameters of the target species, and mathematical algorithms to simulate the in vivo behavior of the molecule. frontiersin.org The application of PBPK modeling for AT-RvD1 in preclinical settings aims to provide a more rational basis for study design, potentially reducing the need for extensive in vivo experimentation and informing the translation to clinical studies. nih.govresearchgate.netnih.gov
Studies have focused on developing PBPK models for AT-RvD1 in preclinical animal models, such as the NOD/ShiLtJ mouse, which serves as a model for Sjögren's syndrome. nih.govresearchgate.netnih.govnih.gov These models are constructed using software platforms that integrate anatomical and physiological data of the animal species with the specific characteristics of AT-RvD1. nih.govnih.gov Key input parameters for these models include physicochemical properties like molecular weight, lipophilicity (LogP), and fraction unbound in plasma, as well as information on metabolism. nih.govnih.gov
The PBPK models are optimized and validated using observed pharmacokinetic data obtained from preclinical in vivo studies. nih.govresearchgate.net For instance, plasma and tissue concentration-time profiles of AT-RvD1 following administration in mice are used to refine the model parameters and assess its predictive performance. nih.govnih.gov The models can simulate the concentration of AT-RvD1 over time in various compartments, including plasma and specific organs like salivary glands, which are relevant in the context of Sjögren's syndrome research. nih.govnih.gov
Detailed research findings from PBPK modeling of AT-RvD1 in NOD/ShiLtJ mice have demonstrated the model's ability to adequately capture observed concentrations in both plasma and salivary glands following intravenous administration. nih.govnih.gov The models provide simulated concentration versus time profiles and allow for the estimation of key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and half-life (T1/2). nih.govnih.gov
Simulations have also provided insights into the tissue distribution of AT-RvD1 in preclinical models. For example, one simulation in NOD/ShiLtJ mice predicted the highest concentration of AT-RvD1 in the heart tissue following intravenous administration, although it was detected in all simulated tissues. nih.gov
The data derived from these computational models are crucial for understanding the disposition of AT-RvD1 in preclinical species and for extrapolating pharmacokinetic behavior to virtual human populations. researchgate.netnih.govresearchgate.netnih.gov This extrapolation provides valuable first-in-human predictions that can inform the design of initial clinical trials. nih.govnih.gov
While PBPK modeling offers significant advantages, it is important to note its limitations. The accuracy of the predictions relies heavily on the quality and availability of input parameters, some of which may be obtained from the literature or estimated computationally and require experimental validation. frontiersin.org Furthermore, current models may not fully account for the influence of endogenous resolvin production on the pharmacokinetics of exogenously administered AT-RvD1. frontiersin.org Despite these limitations, computational modeling remains a powerful tool for advancing the understanding of AT-RvD1 pharmacokinetics in preclinical settings and guiding future research and development efforts.
Here is a table summarizing some typical parameters considered in PBPK modeling for compounds like AT-RvD1:
| Parameter Name | Description | Type of Data Used | Relevance to PK Prediction |
| Molecular Weight | Mass of the compound | Physicochemical | Influences distribution and clearance |
| LogP (Lipophilicity) | Measure of compound's lipid solubility | Physicochemical/Experimental | Affects absorption and tissue distribution |
| Fraction Unbound in Plasma | Proportion of compound not bound to plasma proteins | Experimental | Determines the freely available drug for distribution and elimination |
| pKa | Acid dissociation constant | Physicochemical/Experimental | Influences ionization state and transport |
| Solubility | Compound's ability to dissolve in a solvent | Physicochemical/Experimental | Affects absorption and concentration in biological fluids |
| Tissue Partition Coefficients | Ratio of compound concentration in tissue vs. plasma | Experimental/Estimated | Determines distribution into different organs |
| Clearance (Hepatic, Renal, etc.) | Rate of drug elimination from the body | Experimental/Estimated | Influences overall exposure and half-life |
| Organ Volumes & Blood Flows | Physiological parameters of the species | Physiological (Literature) | Define the compartments and transport rates in the model |
| Enzyme Kinetics (if applicable) | Rates of metabolic transformation | Experimental/Literature | Affects metabolism and clearance |
Development and Characterization of Synthetic Aspirin Triggered Resolvin D1 Analogs
Rationale for Analog Design: Enhancing Stability and Bioavailability
The rationale behind the design of synthetic AT-RvD1 analogs primarily centers on improving their pharmacokinetic properties, specifically enhancing chemical stability and bioavailability. Native resolvins, including RvD1, have delicate chemical structures that are rapidly metabolized in vivo, often within hours, by enzymes such as eicosanoid oxidoreductases. nih.govnih.gov This rapid inactivation limits their half-life and thus their therapeutic potential. nih.govplos.org
AT-RvD1, the 17R-epimer of RvD1, exhibits increased resistance to inactivation by eicosanoid oxidoreductases compared to the endogenous 17S-epimer (RvD1), providing a longer duration of effect. plos.orgguidetopharmacology.orgfrontiersin.org However, further enhancements in stability and bioavailability are desirable for therapeutic applications. Synthetic strategies aim to create molecules that are less susceptible to enzymatic degradation and possess improved chemical stability, potentially allowing for more sustained action and lower dosing frequency. nih.govmdpi.com Modifications to the chemical structure, such as altering the fatty acid backbone or incorporating functional groups, are employed to achieve these goals. nih.govmdpi.com
Strategies for Chemical Synthesis of Analogs
The synthesis of AT-RvD1 analogs involves various chemical strategies aimed at creating molecules with desired structural modifications. These strategies often build upon the total organic synthesis methods developed for natural SPMs. nih.gov The goal is to prepare analogs from readily available precursors using efficient synthetic routes. nih.gov
One approach involves modifications to the fatty acid chain while maintaining key structural features believed to be essential for biological activity. For instance, the development of benzo-diacetylenic-17R-RvD1-methyl ester (BDA-RvD1) involved replacing the tetraene backbone of RvD1 with a benzene (B151609) ring to increase chemical stability. nih.gov This analog also incorporated the R chirality at the C-17 hydroxyl group, similar to AT-RvD1, to impart resistance to oxidoreductase metabolism. nih.gov
Another strategy involves the synthesis of analogs with altered functional groups or chain lengths. Imidazole-derived RvD1 analogues have been synthesized and investigated for their antioxidant properties, demonstrating that structural modifications can lead to enhanced activity compared to native RvD1. mdpi.comresearchgate.netresearchgate.net
The synthesis of these analogs often employs convergent coupling strategies, bringing together different molecular fragments to construct the final compound. nih.gov The resulting synthetic molecules are then characterized using techniques such as UV spectrometry, LC-MS-MS, and GC-MS to confirm their structure and purity. nih.gov
Evaluation of Pro-Resolving Bioactions of Synthetic Analogs
Synthetic AT-RvD1 analogs are rigorously evaluated to confirm that they retain or enhance the pro-resolving bioactions of the native molecule. This evaluation typically involves both in vitro and in vivo studies assessing their interaction with target receptors and their effects on key cellular and physiological responses involved in inflammation resolution. nih.govmdpi.com
Receptor Binding and Activation
A critical aspect of evaluating synthetic analogs is assessing their ability to bind to and activate the known receptors for RvD1 and AT-RvD1. Resolvin D1 and AT-RvD1 primarily exert their pro-resolving actions by interacting with two G protein-coupled receptors (GPCRs): ALX/FPR2 and GPR32 (also known as DRV1 in humans). nih.govmdpi.comfrontiersin.orgresearchgate.netnih.gov
Studies using GPCR-overexpressing systems, such as β-arrestin-based ligand receptor assays, are employed to determine the binding affinity and activation profile of synthetic analogs. researchgate.net For example, BDA-RvD1 has been shown to dose-dependently activate human recombinant GPR32, similar to native RvD1. nih.govphysiology.org This indicates that the structural modifications in BDA-RvD1 did not abolish its ability to engage with this key pro-resolving receptor. nih.gov
Evaluation of receptor interaction helps confirm that the synthetic modifications preserve the necessary pharmacophore for receptor recognition and signaling. nih.gov
Modulation of Cellular Responses in vitro and in vivo
Synthetic AT-RvD1 analogs are evaluated for their ability to modulate various cellular responses central to the resolution of inflammation. In vitro studies using isolated human and murine cells, such as phagocytes (macrophages and neutrophils), are commonly performed. nih.govresearchgate.net Key cellular actions assessed include:
Inhibition of Leukocyte Infiltration: SPMs, including RvD1 and AT-RvD1, are known to limit the excessive recruitment of leukocytes, particularly neutrophils, to sites of inflammation. nih.govnih.gov Synthetic analogs are tested for their ability to reduce neutrophil infiltration in various in vitro models. nih.gov
Stimulation of Phagocytosis and Efferocytosis: A hallmark of inflammation resolution is the efficient clearance of apoptotic cells, pathogens, and debris by phagocytes. nih.govresearchgate.net Synthetic analogs are evaluated for their capacity to enhance phagocytosis of particles like zymosan or the efferocytosis (clearance of apoptotic neutrophils) by macrophages. nih.govresearchgate.netnih.gov BDA-RvD1, for instance, has been shown to stimulate phagocytosis of zymosan A particles by isolated human phagocytes at picomolar concentrations. nih.govnih.gov
Modulation of Cytokine and Chemokine Production: Pro-resolving mediators can influence the production of inflammatory and anti-inflammatory signaling molecules. Synthetic analogs are tested for their ability to suppress pro-inflammatory mediators (e.g., TNF-α, IL-6) and potentially upregulate anti-inflammatory ones (e.g., IL-10) in various cell types, including fibroblasts, monocytes, and epithelial cells. plos.orgsemanticscholar.orgjci.org
Promotion of Macrophage Polarization: SPMs can influence the differentiation and polarization of macrophages towards a pro-resolving (M2) phenotype, which is crucial for tissue repair and efferocytosis. plos.orgresearchgate.net Studies evaluate whether synthetic analogs can promote M2 polarization in vitro and in vivo. plos.orgresearchgate.net
In vivo studies using animal models of inflammation are essential to confirm the efficacy of synthetic analogs in a complex biological setting. nih.gov These models can include zymosan-induced peritonitis, ischemia-reperfusion injury, or models of specific inflammatory diseases like arthritis or lung inflammation. nih.govplos.orgjci.org In vivo evaluations assess parameters such as:
Reduction of Neutrophil Infiltration: Measuring the reduction in neutrophil accumulation at the inflammatory site is a key outcome. nih.gov BDA-RvD1 has demonstrated significant reduction in neutrophil infiltration in mouse models of ischemia-reperfusion injury and E. coli peritonitis. nih.govnih.gov
Acceleration of Resolution Indices: The resolution of inflammation can be quantified by measuring the time it takes for inflammatory markers or cell counts to return to baseline. Synthetic analogs are assessed for their ability to shorten the resolution interval. nih.gov BDA-RvD1 significantly shortened the resolution interval in a mouse model of E. coli peritonitis. nih.govnih.gov
Impact on Tissue Injury and Repair: The protective effects of analogs on tissue damage and their ability to promote tissue repair are evaluated in relevant disease models. researchgate.net RvD1 has shown promise in supporting skeletal myofiber regeneration in a mouse model of muscle injury. researchgate.netsemanticscholar.org
Data from these in vitro and in vivo studies provide crucial evidence for the pro-resolving potential of synthetic AT-RvD1 analogs. For example, a study on BDA-RvD1 showed that at 1 µg intravenously, it reduced neutrophil infiltration into the lungs by 58 ± 9% in an ischemia-reperfusion model, being more potent than native RvD1. nih.govnih.gov In E. coli peritonitis, BDA-RvD1 at 100 ng/mouse shortened the resolution interval by approximately 57%. nih.govnih.gov
Resistance to Endogenous Inactivation Pathways
A major advantage of developing synthetic AT-RvD1 analogs is the potential to engineer resistance to endogenous inactivation pathways that limit the lifespan of native SPMs. nih.govplos.org The primary enzyme responsible for the rapid metabolism of RvD1 is 15-prostaglandin dehydrogenase (15-PGDH), also known as eicosanoid oxidoreductase (EOR). nih.govplos.orgdntb.gov.ua This enzyme oxidizes the hydroxyl group at the C-17 position, leading to the formation of less active metabolites like 17-oxo-RvD1. nih.gov
AT-RvD1, with its 17R stereochemistry, is inherently more resistant to 15-PGDH-mediated inactivation compared to the 17S-epimer, RvD1. plos.orgguidetopharmacology.orgfrontiersin.org Synthetic analogs are designed to further enhance this resistance or introduce resistance to other potential inactivation routes. nih.govplos.org
Structural modifications, such as the incorporation of a benzene ring or the specific stereochemistry at the C-17 position, are strategies employed to hinder enzymatic recognition and metabolism. nih.gov Studies evaluating the metabolic stability of synthetic analogs often involve incubating the compounds with recombinant enzymes like 15-PGDH or with biological matrices such as plasma or tissue homogenates and then analyzing the remaining parent compound and the formation of metabolites using techniques like LC-MS/MS. nih.gov
Future Directions and Emerging Research Avenues for Aspirin Triggered Resolvin D1
Elucidating Novel Receptor Interactions and Downstream Signaling in Specific Cell Types
Current research indicates that AT-RvD1, similar to RvD1, primarily interacts with G protein-coupled receptors (GPCRs), specifically ALX/FPR2 and GPR32, to mediate its pro-resolving actions on phagocytes. pnas.orgnih.gov However, the full spectrum of receptor interactions and the intricate downstream signaling pathways activated by AT-RvD1 in various cell types involved in inflammation and its resolution remain subjects of ongoing investigation.
Future research should aim to:
Identify and characterize novel receptors: While ALX/FPR2 and GPR32 are established, the possibility of AT-RvD1 interacting with other currently uncharacterized or orphan receptors in specific cellular contexts warrants further exploration. pnas.orgmdpi.com
Detail cell-type specific signaling: The downstream signaling cascades triggered by AT-RvD1 can vary significantly depending on the cell type (e.g., macrophages, neutrophils, epithelial cells, endothelial cells, lymphocytes). mdpi.compnas.org Future studies should employ advanced techniques to map these cell-specific pathways, including the activation of various kinases, transcription factors (such as NF-κB p50/p50), and the modulation of intracellular calcium. mdpi.comnih.gov
Investigate the role of receptor bias and dimerization: Understanding whether AT-RvD1 exhibits biased agonism towards specific signaling pathways downstream of its receptors or if receptor dimerization plays a role in its actions could reveal new mechanisms and therapeutic targets.
Explore the impact on ion channels: Research suggests that RvD1 and AT-RvD1 can block activities of specific transient receptor potential (TRP) channels, contributing to their analgesic effects. nih.govnih.gov Further investigation into the specific TRP channels modulated by AT-RvD1 and the implications for pain and inflammation signaling is needed.
Investigating Crosstalk with Other Pro-Resolving Mediators
Inflammation resolution is a highly orchestrated process involving a complex interplay of various SPMs, including lipoxins, other resolvins (D and E series), protectins, and maresins. frontiersin.orgnih.gov Understanding how AT-RvD1 interacts and cooperates with these other mediators is crucial for comprehending the full scope of its pro-resolving effects.
Future research directions in this area include:
Mapping synergistic and antagonistic interactions: Studies are needed to determine if AT-RvD1 acts synergistically with other SPMs to enhance resolution or if any antagonistic interactions exist that could impact therapeutic strategies. pnas.org
Investigating sequential mediator production: The temporal production of different SPMs is critical for the successful resolution of inflammation. nih.gov Research should explore how AT-RvD1 biosynthesis is coordinated with that of other mediators and how this sequence influences the resolution trajectory.
Analyzing the impact on SPM biosynthetic pathways: AT-RvD1 itself is a product of an aspirin-triggered pathway. nih.govnih.gov Future studies could investigate if AT-RvD1 or its actions influence the biosynthesis of other SPMs, creating feedback loops or regulatory networks.
Exploring crosstalk in specific disease contexts: The interplay between AT-RvD1 and other SPMs may differ depending on the specific inflammatory disease or tissue. ahajournals.orgresearchgate.net Research should focus on understanding these interactions in relevant disease models.
Exploring the Role of Aspirin-Triggered Resolvin D1 in Resolution-Deficient States
Chronic inflammatory diseases are often characterized by a failure of the natural resolution process, leading to persistent inflammation and tissue damage. nih.govahajournals.org Evidence suggests that deficiencies in SPMs, including RvD1, may contribute to these resolution-deficient states. mdpi.comnih.gov Investigating the role of AT-RvD1 in such conditions is a critical area for future research.
Key areas for future exploration include:
Quantifying AT-RvD1 levels in chronic diseases: Measuring endogenous AT-RvD1 levels in biological samples (e.g., plasma, tissue exudates) from patients with various chronic inflammatory conditions could help determine if a deficiency or imbalance is associated with disease severity or progression. nih.gov
Investigating the impact of exogenous AT-RvD1 in resolution-deficient models: Preclinical studies using animal models of chronic inflammation that exhibit impaired resolution can assess the therapeutic potential of administering exogenous AT-RvD1 or its analogs to restore pro-resolving mechanisms. mdpi.com
Identifying mechanisms underlying AT-RvD1 deficiency: Future research should investigate why AT-RvD1 production or action might be impaired in chronic diseases, potentially involving altered enzyme activity, precursor availability, or receptor function.
Exploring the role of AT-RvD1 in specific resolution-deficient processes: This includes investigating its impact on key resolution events like efferocytosis (clearance of dead cells), neutrophil demargination, and the switch from pro-inflammatory to pro-resolving macrophage phenotypes in chronic settings. nih.govahajournals.org
Advanced Preclinical Therapeutic Strategies Utilizing Aspirin-Triggered Resolvin D1 and its Analogs
Given its potent pro-resolving actions and increased stability, AT-RvD1 and its synthetic analogs hold significant promise as potential therapeutic agents for a range of inflammatory diseases. nih.govfrontiersin.org Future preclinical research will focus on developing and refining therapeutic strategies.
Advanced preclinical avenues include:
Designing and testing novel AT-RvD1 analogs: Developing synthetic analogs with enhanced stability, potency, and targeted delivery to specific tissues or cell types is a key area. frontiersin.orgashpublications.org This involves medicinal chemistry efforts to modify the AT-RvD1 structure while preserving or improving its beneficial properties.
Developing targeted delivery systems: Exploring innovative delivery methods, such as nanoparticles, liposomes, or biomaterials, to ensure efficient and localized delivery of AT-RvD1 or its analogs to inflamed sites could maximize efficacy and minimize potential off-target effects. mdpi.com
Investigating combination therapies: Assessing the potential synergistic effects of combining AT-RvD1 or its analogs with existing anti-inflammatory drugs or other pro-resolving mediators could lead to more effective treatment regimens.
Evaluating therapeutic efficacy in complex disease models: Testing AT-RvD1 and its analogs in more complex and clinically relevant preclinical models that mimic human diseases, including those involving multiple cell types and chronic inflammation, is essential to predict their translational potential. ashpublications.orgbiorxiv.org
Exploring the use of AT-RvD1 in promoting tissue repair and regeneration: Beyond resolving inflammation, AT-RvD1 may also play a role in tissue repair. nih.govmdpi.com Future research should investigate its ability to enhance regenerative processes in various tissues following inflammatory injury.
Systems Biology and Omics Approaches in Aspirin-Triggered Resolvin D1 Research
The complex nature of inflammation and its resolution, involving numerous interacting molecules and pathways, necessitates the application of systems biology and omics approaches to gain a holistic understanding of AT-RvD1's actions. frontiersin.org
Future research utilizing these approaches will focus on:
Transcriptomics and Proteomics: Using RNA sequencing and mass spectrometry to analyze global changes in gene and protein expression in response to AT-RvD1 treatment in different cell types and tissues can reveal novel pathways and targets modulated by this mediator. pnas.orgbiorxiv.org
Lipidomics: Detailed lipidomic analysis can provide a comprehensive picture of how AT-RvD1 influences the production and metabolism of other lipid mediators, offering insights into its integration within the broader lipid signaling network. ahajournals.org
Network Biology: Constructing and analyzing molecular interaction networks based on omics data can help identify key nodes and pathways through which AT-RvD1 exerts its effects and how these are altered in disease states. ahajournals.orgarxiv.org
Single-Cell Omics: Applying single-cell RNA sequencing and other single-cell technologies can provide unprecedented resolution, revealing how AT-RvD1 influences the behavior and function of individual cell populations within a heterogeneous tissue environment. pnas.orgbiorxiv.org
Computational Modeling: Developing computational models based on omics data and known interactions can help simulate the effects of AT-RvD1, predict its behavior in different scenarios, and identify potential therapeutic targets or strategies.
These future research directions, spanning from fundamental molecular mechanisms to advanced therapeutic strategies and systems-level analysis, will be crucial for fully understanding the potential of AT-RvD1 as a powerful pro-resolving therapeutic agent.
Q & A
Q. What are the key biosynthetic pathways of AT-Resolvin D1, and how can they be experimentally validated?
- Methodological Answer : this compound (AT-RvD1) is synthesized from docosahexaenoic acid (DHA) via aspirin-acetylated cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) pathways . To validate biosynthesis:
- Use enzyme inhibition assays (e.g., COX-2 inhibitors like celecoxib) to block specific pathway steps.
- Employ lipidomic profiling (LC-MS/MS) to quantify intermediates and confirm pathway specificity.
- Validate in genetic models (e.g., COX-2 knockout mice) to assess dependency on aspirin-triggered mechanisms .
Q. What are the primary anti-inflammatory mechanisms of this compound in preclinical models?
- Methodological Answer : AT-RvD1 resolves inflammation by:
- Binding to G-protein-coupled receptors (e.g., ALX/FPR2) to downregulate pro-inflammatory cytokines (TNF-α, IL-6) .
- Modulating ion channels (e.g., TRPV3/TRPV4) to reduce neuronal hyperexcitability and inflammatory pain .
Experimental validation includes: - In vivo inflammation models (e.g., murine peritonitis) with cytokine profiling via ELISA.
- Electrophysiological assays to measure ion channel activity in dorsal root ganglia neurons .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in AT-RvD1’s role in cancer biology?
- Methodological Answer : Contradictions (e.g., pro-resolving vs. context-dependent pro-tumorigenic effects) require:
- Dose-response studies : Test AT-RvD1 across physiological (nM) vs. pharmacological (µM) ranges in tumor microenvironment models .
- Cell-type-specific assays : Use co-cultures (e.g., cancer cells + macrophages) to assess immune-mediated effects.
- In vivo validation : Compare tumor growth in AT-RvD1 receptor (GPR32) knockout vs. wild-type models .
- Apply FINER criteria to ensure questions are feasible, novel, and ethically aligned .
Q. What experimental strategies are optimal for studying AT-RvD1’s modulation of TRP ion channels?
- Methodological Answer : To investigate TRPV3/TRPV4 modulation:
- Calcium imaging : Measure intracellular Ca²⁺ flux in HEK293 cells overexpressing TRPV3/TRPV4 upon AT-RvD1 treatment .
- Patch-clamp electrophysiology : Characterize dose-dependent changes in channel conductance.
- Genetic silencing : Use siRNA to confirm receptor specificity in primary sensory neurons .
Include controls with non-aspirin-triggered resolvins (e.g., RvD1) to isolate AT-specific effects .
Q. How can pharmacokinetic (PK) models improve the translational relevance of AT-RvD1 studies?
- Methodological Answer : PK modeling addresses challenges like short half-life and tissue distribution:
- Physiology-based PK (PBPK) models : Incorporate data on AT-RvD1’s metabolism by 15-hydroxyprostaglandin dehydrogenase (HPGD) .
- Parameter optimization : Use in vivo rabbit/human plasma concentration-time profiles to predict clearance rates .
- Table : Key PK parameters for AT-RvD1:
| Parameter | Value (Model) | Source |
|---|---|---|
| Half-life (t₁/₂) | 8–12 hrs | |
| Volume of Distribution (Vd) | 0.5 L/kg | |
| Clearance (CL) | 0.1 L/hr/kg |
Data Analysis & Replication
Q. What statistical approaches are critical for analyzing AT-RvD1’s dose-dependent effects?
- Methodological Answer : Use:
Q. How can researchers ensure replication of AT-RvD1 studies across laboratories?
- Methodological Answer : Follow ARRIVE guidelines for preclinical reporting:
- Detailed synthesis protocols : Specify DHA source, aspirin concentration, and incubation times .
- Share raw data : Upload lipidomic profiles to repositories like Metabolomics Workbench.
- Cross-validate assays : Compare results across LC-MS platforms (e.g., Sciex vs. Waters) to rule out instrumentation bias .
Cross-Disciplinary Applications
Q. What neuroimmunology techniques are pivotal for studying AT-RvD1 in chronic pain?
- Methodological Answer : Combine:
- Behavioral assays (e.g., von Frey filaments for mechanical allodynia) with microglial activation profiling (Iba1 immunohistochemistry) .
- Spatial transcriptomics to map AT-RvD1 receptor expression in spinal cord regions .
- Pharmacogenetic tools (DREADDs) to selectively activate anti-inflammatory pathways in vivo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
